Bexlosteride
Description
Properties
CAS No. |
148905-78-6 |
|---|---|
Molecular Formula |
C14H16ClNO |
Molecular Weight |
249.73 g/mol |
IUPAC Name |
(4aR,10bR)-8-chloro-4-methyl-1,2,4a,5,6,10b-hexahydrobenzo[f]quinolin-3-one |
InChI |
InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1 |
InChI Key |
WQBIOEFDDDEARX-CHWSQXEVSA-N |
Isomeric SMILES |
CN1[C@@H]2CCC3=C([C@H]2CCC1=O)C=CC(=C3)Cl |
Canonical SMILES |
CN1C2CCC3=C(C2CCC1=O)C=CC(=C3)Cl |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>3 years if stored properly |
solubility |
Soluble in DMSO |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
8-chloro-4-methyl-1,2,3,4,4a,5,6,10b-octahydrobenzo(f)quinolin-3(2H)-one LY 191704 LY-191704 |
Origin of Product |
United States |
Foundational & Exploratory
Bexlosteride: A Technical Deep Dive into its Mechanism of Action
For Researchers, Scientists, and Drug Development Professionals
[City, State] – [Date] – Bexlosteride (also known by its developmental code LY300502) is a potent and selective non-competitive inhibitor of the enzyme 5α-reductase type 1.[1] Developed by Eli Lilly, this compound reached Phase III clinical trials for the treatment of acne vulgaris. However, its development was ultimately halted due to a lack of efficacy demonstrated in these late-stage trials. This technical guide provides a comprehensive overview of the mechanism of action of this compound, summarizing key preclinical and clinical findings.
Core Mechanism of Action: Selective Inhibition of 5α-Reductase Type 1
This compound's primary pharmacological activity lies in its specific and potent inhibition of 5α-reductase type 1 (SRD5A1). This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT), within various tissues, including the skin's sebaceous glands. The rationale behind the development of this compound for acne was based on the hypothesis that by blocking this conversion, it would reduce sebum production, a key factor in the pathophysiology of acne.
Molecular Interaction
This compound acts as a non-competitive inhibitor of 5α-reductase type 1. This means that it binds to a site on the enzyme that is distinct from the active site where testosterone binds. This binding event alters the enzyme's conformation, thereby preventing it from effectively catalyzing the conversion of testosterone to DHT.
Quantitative Data on Inhibitory Activity
Preclinical studies established the high potency of this compound in inhibiting 5α-reductase type 1. The following table summarizes the reported half-maximal inhibitory concentration (IC50) values.
| Compound | Target Enzyme | IC50 (nM) |
| This compound | 5α-Reductase Type 1 | 2.3, 8.0, 8.6 |
Signaling Pathway of 5α-Reductase Type 1 Inhibition
The following diagram illustrates the established signaling pathway affected by this compound. By inhibiting 5α-reductase type 1, this compound disrupts the conversion of testosterone to DHT in sebocytes. This, in theory, should lead to a reduction in androgen-mediated gene transcription that promotes sebocyte proliferation and lipid synthesis, ultimately decreasing sebum production.
Preclinical and Clinical Studies
While detailed preclinical reports for this compound are not widely available in the public domain, its progression to Phase III clinical trials indicates that it likely demonstrated a favorable safety and pharmacokinetic profile in earlier studies.
Clinical Trials in Acne Vulgaris
A pivotal, multicenter, randomized, double-blind, placebo-controlled Phase III clinical trial was conducted to evaluate the efficacy and safety of a systemic type I 5α-reductase inhibitor, widely understood to be this compound, in the treatment of moderate to severe acne vulgaris. The study assessed the agent's efficacy both as a monotherapy and in combination with the antibiotic minocycline.
The results of this trial were negative. The 5α-reductase type 1 inhibitor did not show a statistically significant improvement in acne symptoms compared to placebo, either when used alone or in conjunction with minocycline. This lack of efficacy ultimately led to the discontinuation of this compound's development.
Experimental Protocols
While the specific, proprietary protocols for this compound's development are not publicly available, the following represents a generalized experimental workflow for assessing the in vitro efficacy of a 5α-reductase inhibitor, based on standard methodologies.
In Vitro 5α-Reductase Inhibition Assay
This assay is designed to determine the IC50 value of a test compound against 5α-reductase.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 5α-reductase type 1. Despite a strong preclinical rationale for its use in acne, it failed to demonstrate clinical efficacy in Phase III trials. This outcome suggests that the inhibition of 5α-reductase type 1 alone may not be sufficient to significantly impact the multifactorial pathophysiology of acne vulgaris. The case of this compound serves as a valuable lesson in drug development, highlighting the importance of clinical validation of even well-founded molecular targets.
References
Bexlosteride: A Technical Guide to a Selective 5α-Reductase Type I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexlosteride (also known as LY300502) is a potent and selective non-competitive inhibitor of 5α-reductase type I, an enzyme pivotal in the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] This technical guide provides a comprehensive overview of this compound, including its mechanism of action, quantitative inhibitory data, and detailed experimental protocols for its evaluation. While this compound showed promise in preclinical studies and advanced to Phase III clinical trials, its development was ultimately halted, and it has never been marketed.[1] This document serves as a key resource for researchers investigating 5α-reductase type I and its inhibitors for applications in dermatology and oncology.
Introduction to 5α-Reductase Type I
The 5α-reductase enzyme family comprises three isoenzymes that are critical in steroid metabolism.[2] 5α-reductase type I (SRD5A1) is predominantly found in the skin, specifically in sebaceous glands and hair follicles, as well as the liver.[3][4] In these tissues, it catalyzes the conversion of testosterone to dihydrotestosterone (DHT).[2] DHT has a higher binding affinity for the androgen receptor than testosterone, and it is a key driver of androgen-dependent processes.[4]
In the skin, 5α-reductase type I is implicated in the pathogenesis of androgen-stimulated skin disorders such as acne and androgenetic alopecia due to its role in sebum production and hair follicle miniaturization.[3] In the context of prostate cancer, while 5α-reductase type II is the predominant isoform in a healthy prostate, the expression of type I is significantly increased in prostate cancer cells, suggesting a role in disease progression.[5][6]
This compound: Mechanism of Action and Chemical Properties
This compound is a benzoquinolinone derivative that functions as a potent and selective inhibitor of the 5α-reductase type I isoenzyme.[7] Its inhibitory action reduces the local production of DHT in tissues where type I is the dominant isoenzyme.
Chemical Structure:
-
IUPAC Name: (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one
-
Molecular Formula: C₁₄H₁₆ClNO
-
Molar Mass: 249.74 g·mol⁻¹
Quantitative Inhibitory Data
The inhibitory potency of this compound against 5α-reductase type I has been quantified in various studies. The following tables summarize the available data for this compound and provide a comparison with other well-known 5α-reductase inhibitors, finasteride and dutasteride.
| Inhibitor | IC₅₀ (nM) for 5α-Reductase Type I | Cell Line/System | Reference |
| This compound | 5.77 | LNCaP cells | [7] |
| This compound | 2.3, 8.0, 8.6 | Not Specified | |
| Finasteride | 360 | Not Specified | [5] |
| Dutasteride | 6 | Not Specified | [5] |
| Inhibitor | Effects on LNCaP Cells | Concentration | Reference |
| This compound | Significantly antagonizes Testosterone-induced cellular proliferation. | >10 nM | [7] |
| This compound | Completely blocks the mitogenic effects of Testosterone. | 1000 nM | [7] |
| This compound | Significantly antagonizes Testosterone-induced Prostate-Specific Antigen (PSA) secretion. | ≥30 nM | [7] |
Note: A definitive Ki value for this compound against 5α-reductase type I was not available in the searched literature.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize the activity of this compound.
5α-Reductase Activity Assay in LNCaP Cells
This protocol is designed to measure the conversion of testosterone to dihydrotestosterone (DHT) in LNCaP cells, a human prostate adenocarcinoma cell line known to express 5α-reductase.
Materials:
-
LNCaP cells
-
Cell culture medium (e.g., RPMI-1640) with 10% fetal bovine serum (FBS)
-
[³H]-Testosterone (radiolabeled substrate)
-
Unlabeled testosterone and DHT standards
-
This compound or other inhibitors
-
Cell lysis buffer
-
Thin-layer chromatography (TLC) plates
-
Scintillation fluid and counter
Procedure:
-
Cell Culture: Culture LNCaP cells to near confluence in appropriate culture vessels.
-
Treatment: On the day of the experiment, replace the medium with fresh medium containing the desired concentrations of this compound or vehicle control. Pre-incubate for a specified time (e.g., 30 minutes).
-
Substrate Addition: Add [³H]-Testosterone to each well at a final concentration typically in the nanomolar range.
-
Incubation: Incubate the cells at 37°C for a defined period (e.g., 1-4 hours) to allow for the enzymatic conversion of testosterone to DHT.
-
Steroid Extraction: After incubation, collect the medium and lyse the cells. Extract the steroids from the combined medium and cell lysate using an organic solvent like ethyl acetate.
-
Chromatography: Evaporate the organic solvent and resuspend the steroid extract in a small volume of solvent. Spot the extract, along with unlabeled testosterone and DHT standards, onto a TLC plate.
-
Separation: Develop the TLC plate in an appropriate solvent system to separate testosterone and DHT.
-
Quantification: Visualize the standards (e.g., using iodine vapor). Scrape the corresponding sections of the TLC plate for the samples into scintillation vials. Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
Data Analysis: Calculate the percentage of [³H]-Testosterone converted to [³H]-DHT. Determine the IC₅₀ value of this compound by plotting the percentage of inhibition against the inhibitor concentration.
Testosterone-Induced LNCaP Cell Proliferation Assay (MTT Assay)
This colorimetric assay measures cell proliferation and viability based on the metabolic activity of the cells.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% charcoal-stripped FBS (to remove endogenous androgens)
-
Testosterone
-
This compound or other inhibitors
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
96-well plates
-
Microplate reader
Procedure:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of approximately 5,000-10,000 cells per well in RPMI-1640 with 10% charcoal-stripped FBS. Allow cells to attach overnight.
-
Treatment: Replace the medium with fresh medium containing testosterone (e.g., 1-10 nM) and varying concentrations of this compound or vehicle control.
-
Incubation: Incubate the plate for 2-4 days at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10-20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C. During this time, viable cells will convert the yellow MTT into purple formazan crystals.
-
Solubilization: Carefully remove the medium and add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance (from wells with no cells). Express the results as a percentage of the control (cells treated with testosterone alone) and determine the concentration of this compound that inhibits testosterone-induced proliferation.
Prostate-Specific Antigen (PSA) Secretion Assay (ELISA)
This protocol quantifies the amount of PSA secreted by LNCaP cells into the culture medium in response to androgen stimulation and inhibition by this compound.
Materials:
-
LNCaP cells
-
RPMI-1640 medium with 10% charcoal-stripped FBS
-
Testosterone
-
This compound or other inhibitors
-
PSA ELISA kit (containing capture antibody, detection antibody, standards, and substrate)
-
96-well ELISA plates
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Stop solution
-
Microplate reader
Procedure:
-
Cell Culture and Treatment: Culture LNCaP cells in appropriate culture dishes. When ready for the experiment, treat the cells with testosterone and varying concentrations of this compound in RPMI-1640 with 10% charcoal-stripped FBS.
-
Sample Collection: After a defined incubation period (e.g., 24-48 hours), collect the cell culture supernatant. Centrifuge to remove any cellular debris.
-
ELISA Procedure (General Steps):
-
Coat a 96-well ELISA plate with the PSA capture antibody overnight.
-
Wash the plate with wash buffer.
-
Block the plate to prevent non-specific binding.
-
Add PSA standards and the collected cell culture supernatants to the wells and incubate.
-
Wash the plate.
-
Add the detection antibody and incubate.
-
Wash the plate.
-
Add the enzyme-linked secondary antibody and incubate.
-
Wash the plate.
-
Add the substrate and incubate until color develops.
-
Add the stop solution.
-
-
Absorbance Measurement: Measure the absorbance at the appropriate wavelength using a microplate reader.
-
Data Analysis: Generate a standard curve from the absorbance readings of the PSA standards. Use the standard curve to determine the concentration of PSA in each sample. Calculate the percentage of inhibition of testosterone-induced PSA secretion by this compound.
Signaling Pathways and Experimental Workflows
The following diagrams, generated using Graphviz (DOT language), illustrate key pathways and workflows related to this compound and 5α-reductase type I.
Caption: Mechanism of action of this compound in inhibiting the 5α-reductase type I pathway.
Caption: Workflow for the testosterone-induced LNCaP cell proliferation (MTT) assay.
References
- 1. researchhub.com [researchhub.com]
- 2. 5α-Reductase: History and Clinical Importance - PMC [pmc.ncbi.nlm.nih.gov]
- 3. MTT assay protocol | Abcam [abcam.com]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. cuaj.ca [cuaj.ca]
- 6. Androgen-independent LNCaP cells are a subline of LNCaP cells with a more aggressive phenotype and androgen suppresses their growth by inducing cell cycle arrest at the G1 phase - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Cell Counting & Health Analysis [sigmaaldrich.com]
An In-Depth Technical Guide to Bexlosteride: Chemical Structure and Properties
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexlosteride, also known as LY300502, is a potent and selective noncompetitive inhibitor of 5α-reductase type I.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this conversion, this compound effectively modulates the androgen signaling pathway, a critical pathway in the pathophysiology of various androgen-dependent conditions. This technical guide provides a comprehensive overview of the chemical structure, physicochemical properties, and mechanism of action of this compound. It includes a detailed experimental protocol for a 5α-reductase inhibition assay and summarizes key preclinical data.
Chemical Structure and Identification
This compound is a synthetic azasteroid derivative with a complex heterocyclic structure.
Chemical Name: (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one[1]
Image of this compound Chemical Structure
(A 2D chemical structure image of this compound would be placed here in a full whitepaper)
| Identifier | Value |
| CAS Number | 148905-78-6[1] |
| Molecular Formula | C₁₄H₁₆ClNO[1] |
| Molecular Weight | 249.74 g/mol [1] |
| IUPAC Name | (4aR,10bR)-8-Chloro-4-methyl-1,4,4a,5,6,10b-hexahydrobenzo[f]quinolin-3(2H)-one[1] |
| InChI | InChI=1S/C14H16ClNO/c1-16-13-6-2-9-8-10(15)3-4-11(9)12(13)5-7-14(16)17/h3-4,8,12-13H,2,5-7H2,1H3/t12-,13-/m1/s1[1] |
| SMILES | CN1[C@@H]2CCc3cc(ccc3[C@H]2CCC1=O)Cl[1] |
Physicochemical Properties
The physicochemical properties of a compound are critical for its absorption, distribution, metabolism, and excretion (ADME) profile. The following table summarizes the known and predicted properties of this compound.
| Property | Value | Source |
| Boiling Point | 413.9 ± 45.0 °C (Predicted) | [2] |
| Density | 1.202 ± 0.06 g/cm³ (Predicted) | [2] |
| pKa | -0.59 ± 0.20 (Predicted) | [2] |
Note: Some of the physicochemical data are based on computational predictions and should be confirmed by experimental analysis.
Mechanism of Action and Signaling Pathway
This compound's primary mechanism of action is the selective, noncompetitive inhibition of the type I isoform of 5α-reductase.[1] This enzyme is a key regulator of the androgen signaling pathway.
The androgen signaling pathway is initiated when testosterone, the primary male sex hormone, enters a target cell. Inside the cell, 5α-reductase converts testosterone into dihydrotestosterone (DHT), a more potent androgen. DHT then binds to the androgen receptor (AR), causing a conformational change that allows the DHT-AR complex to translocate to the nucleus. In the nucleus, this complex binds to androgen response elements (AREs) on the DNA, leading to the transcription of androgen-responsive genes. These genes are involved in a variety of physiological processes, including cell growth and differentiation.
This compound, by inhibiting 5α-reductase type I, reduces the intracellular concentration of DHT. This leads to a decrease in the activation of the androgen receptor and a subsequent reduction in the transcription of androgen-responsive genes.
Experimental Protocols
5α-Reductase Type I Inhibition Assay in LNCaP Cells
This protocol describes a method to determine the inhibitory activity of this compound on 5α-reductase type I using the human prostate adenocarcinoma cell line, LNCaP, which endogenously expresses this enzyme isoform.[3]
Materials:
-
LNCaP cells (ATCC® CRL-1740™)
-
RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin
-
This compound
-
Testosterone
-
[¹⁴C]-Testosterone
-
Dihydrotestosterone (DHT) standard
-
NADPH
-
Phosphate buffer (pH 6.5)
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates (silica gel)
-
Scintillation cocktail
-
Liquid scintillation counter
Procedure:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium at 37°C in a humidified atmosphere of 5% CO₂.
-
Enzyme Preparation:
-
Harvest confluent LNCaP cells and wash with cold phosphate buffer.
-
Resuspend the cell pellet in phosphate buffer and lyse the cells by sonication on ice.
-
Centrifuge the lysate at 10,000 x g for 20 minutes at 4°C to remove cell debris.
-
The supernatant, containing the microsomal fraction with 5α-reductase, is used as the enzyme source. Protein concentration should be determined using a standard method (e.g., Bradford assay).
-
-
Inhibition Assay:
-
Prepare a reaction mixture containing phosphate buffer (pH 6.5), NADPH (cofactor), and the LNCaP cell lysate.
-
Add varying concentrations of this compound (or vehicle control) to the reaction mixture and pre-incubate for 10 minutes at 37°C.
-
Initiate the enzymatic reaction by adding [¹⁴C]-Testosterone as the substrate.
-
Incubate the reaction for a predetermined time (e.g., 30-60 minutes) at 37°C.
-
Stop the reaction by adding a sufficient volume of ethyl acetate.
-
-
Extraction and Analysis:
-
Vortex the mixture vigorously to extract the steroids into the ethyl acetate layer.
-
Centrifuge to separate the phases and carefully collect the upper organic layer.
-
Evaporate the ethyl acetate under a stream of nitrogen.
-
Re-dissolve the residue in a small volume of ethyl acetate.
-
Spot the samples, along with testosterone and DHT standards, onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform:ethyl acetate).
-
Visualize the steroid spots under UV light.
-
Scrape the silica gel corresponding to the testosterone and DHT spots into separate scintillation vials.
-
Add scintillation cocktail to each vial and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the percentage of testosterone converted to DHT for each this compound concentration.
-
Plot the percentage of inhibition against the logarithm of the this compound concentration.
-
Determine the IC₅₀ value (the concentration of this compound that inhibits 50% of the enzyme activity) from the resulting dose-response curve.
-
Preclinical Data
This compound demonstrated promising activity in preclinical studies, although its development was halted before reaching the market.[1]
| Parameter | Value | Cell Line/System |
| IC₅₀ (5α-Reductase Type I) | ~5 nM | LNCaP cells |
Further preclinical pharmacokinetic and pharmacodynamic data would be included here as it becomes publicly available.
Conclusion
This compound is a well-characterized, potent, and selective inhibitor of 5α-reductase type I. Its ability to modulate the androgen signaling pathway by reducing the production of DHT from testosterone has been established in preclinical models. The information and protocols provided in this technical guide serve as a valuable resource for researchers and scientists in the fields of endocrinology, oncology, and drug development who are interested in the study of 5α-reductase inhibitors and their therapeutic potential. Further investigation into the clinical applications of this compound and similar compounds is warranted.
References
Bexlosteride: A Technical Overview of a Potent 5α-Reductase Type I Inhibitor
For Researchers, Scientists, and Drug Development Professionals
Abstract
Bexlosteride (also known as LY300502) is a potent and selective non-competitive inhibitor of the type I isoform of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Developed by Eli Lilly and Company, this compound reached Phase III clinical trials for the potential treatment of prostate cancer. However, its development was ultimately halted, and the compound was never marketed. This technical guide provides a comprehensive overview of the available pharmacokinetic and pharmacodynamic data for this compound, primarily derived from in vitro studies, as detailed information from clinical and in vivo preclinical studies is not extensively available in the public domain.
Introduction
Androgens, particularly dihydrotestosterone (DHT), play a crucial role in the development and progression of androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and prostate cancer. The enzyme 5α-reductase, which exists in at least two isoforms (type I and type II), is a key therapeutic target for managing these conditions. While type II 5α-reductase is predominantly found in the prostate, type I is expressed in various tissues, including the skin, scalp, and liver, and is also implicated in prostate physiology and pathology. This compound was developed as a selective inhibitor of the type I isoenzyme, offering a targeted approach to modulating androgen activity.
Pharmacodynamics
The primary pharmacodynamic effect of this compound is the potent and selective inhibition of 5α-reductase type I. This activity has been characterized in in vitro cellular models, particularly using the human prostatic adenocarcinoma cell line, LNCaP.
In Vitro Potency and Cellular Effects
Studies utilizing LNCaP cells, which express 5α-reductase and are responsive to androgens, have provided key insights into the pharmacodynamics of this compound.
Table 1: In Vitro Pharmacodynamic Profile of this compound in LNCaP Cells
| Parameter | Value | Cell Line | Experimental Conditions |
| IC50 (Inhibition of 3H-Testosterone Metabolism) | 5.77 nM | LNCaP | Cells treated with varying concentrations of this compound. |
| Inhibition of Cell Proliferation | Significant at ≥ 10 nM | LNCaP | Cells stimulated with 0.1 nM testosterone. |
| Inhibition of PSA Secretion | Significant at ≥ 30 nM | LNCaP | Cells stimulated with 100 nM testosterone. |
Data sourced from Sutkowski DM, et al. Prostate Suppl. 1996;6:62-6.
These findings demonstrate that this compound effectively inhibits the conversion of testosterone and subsequently antagonizes androgen-dependent cellular processes like proliferation and the secretion of prostate-specific antigen (PSA), a key biomarker in prostate cancer.
Signaling Pathway
The mechanism of action of this compound is centered on the inhibition of the androgen signaling pathway. By blocking 5α-reductase type I, this compound reduces the intracellular concentration of DHT. DHT has a higher affinity for the androgen receptor (AR) than testosterone. Upon binding to the AR in the cytoplasm, the DHT-AR complex translocates to the nucleus, where it binds to androgen response elements (AREs) on target genes, leading to the transcription of genes involved in cell growth, proliferation, and survival. This compound's inhibition of DHT production disrupts this cascade.
Caption: this compound inhibits 5α-reductase type I, blocking DHT production.
Pharmacokinetics
Detailed in vivo pharmacokinetic data for this compound, including absorption, distribution, metabolism, and excretion (ADME) parameters from human studies, are not publicly available. The discontinuation of its clinical development likely precluded the publication of such comprehensive data.
Experimental Protocols
While specific, detailed protocols for the this compound studies are not fully published, the general methodologies can be inferred from the available literature.
In Vitro Inhibition of Testosterone Metabolism
This experiment is designed to determine the concentration of this compound required to inhibit 50% of the metabolic conversion of testosterone.
Caption: Workflow for determining the IC50 of this compound.
Cell Proliferation Assay
This assay assesses the effect of this compound on the growth of androgen-dependent cancer cells.
Caption: Workflow for assessing the anti-proliferative effects.
PSA Secretion Assay
This experiment measures the impact of this compound on the production of a key prostate cancer biomarker.
Caption: Workflow for measuring this compound's effect on PSA.
Conclusion
This compound is a potent and selective inhibitor of 5α-reductase type I, demonstrating clear pharmacodynamic effects in vitro by inhibiting testosterone metabolism and subsequent androgen-dependent cellular processes in a prostate cancer cell line. Despite its promising preclinical profile and advancement to late-stage clinical trials, the cessation of its development has resulted in a limited amount of publicly available data, particularly concerning its in vivo pharmacokinetics and clinical efficacy. The information presented in this guide, while constrained by the available literature, provides a foundational understanding of the pharmacological profile of this compound for the scientific and drug development community. Further research into selective 5α-reductase type I inhibitors may yet build upon the groundwork laid by the investigation of this compound.
Bexlosteride's Target Selectivity Profile: An In-Depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride (also known by its developmental code name, LY-300502) is a non-steroidal, potent, and noncompetitive inhibitor of 5α-reductase.[1][2] It was developed with a specific focus on inhibiting the type I isoform of this enzyme.[1][2][3] Although this compound reached Phase III clinical trials, its development was ultimately halted, and it was never commercialized.[1] This guide provides a comprehensive overview of its target selectivity profile based on available preclinical data, placing it in the context of other well-known 5α-reductase inhibitors. Due to the discontinuation of its development, publicly available quantitative data on this compound is limited. This document compiles the existing qualitative information and provides contextual quantitative data from related compounds to offer a comparative perspective.
Core Target: 5α-Reductase Type I
The primary molecular target of this compound is the type I isoform of 5α-reductase.[1][2][3] This enzyme is a key component of androgen metabolism, responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[4][5] The 5α-reductase family consists of three known isoenzymes (type I, II, and III), each with distinct tissue distribution and physiological roles. Type I 5α-reductase is predominantly found in the skin (sebaceous glands and hair follicles) and liver.
This compound was specifically designed as a selective inhibitor for this isoform, distinguishing it from other 5α-reductase inhibitors like finasteride, which primarily targets type II, and dutasteride, which inhibits both type I and type II.[6][7]
Quantitative Selectivity Profile
| Compound | Target Isoform(s) | IC50 (Type I) | IC50 (Type II) | Notes |
| This compound | Type I | Data not available | Data not available | Described as a potent and selective type I inhibitor.[1][3] |
| Finasteride | Type II >> Type I | ~300 nM | ~5 nM | Demonstrates significant selectivity for the type II isoform.[6] |
| Dutasteride | Type I & Type II | ~0.1 nM | ~0.1 nM | A dual inhibitor with potent activity against both isoforms.[7] |
Off-Target Profile
There is no publicly available information detailing the broader off-target screening of this compound against other receptors and enzymes. For a drug in its class, a comprehensive off-target assessment would typically include screening against other steroid hormone receptors (e.g., androgen receptor, estrogen receptor, progesterone receptor) and a panel of other enzymes to ensure specificity and predict potential side effects. The lack of this data prevents a full characterization of this compound's safety and selectivity profile.
Signaling Pathway
This compound exerts its effect by inhibiting the 5α-reductase enzyme, which is a critical step in the androgen signaling pathway. By blocking the conversion of testosterone to dihydrotestosterone (DHT), this compound effectively reduces the levels of this potent androgen in tissues where the type I isoform is expressed.
Figure 1: Simplified signaling pathway of 5α-reductase type I and the inhibitory action of this compound.
Experimental Protocols
While the specific protocols used for this compound are not published, a generalized experimental protocol for determining the in vitro inhibitory activity of a compound against 5α-reductase is provided below. This is based on standard methodologies in the field.
In Vitro 5α-Reductase Inhibition Assay
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against human 5α-reductase isoforms.
Materials:
-
Recombinant human 5α-reductase type I and type II enzymes
-
Radiolabeled substrate: [14C]-Testosterone
-
Cofactor: NADPH
-
Test compound (e.g., this compound) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
Stop solution (e.g., a mixture of organic solvents like ethyl acetate/methanol)
-
Scintillation fluid and vials
-
Thin-layer chromatography (TLC) plates
-
Microplate reader or liquid scintillation counter
Procedure:
-
Preparation of Reagents: Prepare serial dilutions of the test compound in the assay buffer. Prepare a solution of [14C]-Testosterone and NADPH in the assay buffer.
-
Enzyme Reaction: In a microplate or microcentrifuge tubes, add the assay buffer, the test compound at various concentrations, and the recombinant 5α-reductase enzyme.
-
Initiation of Reaction: Initiate the enzymatic reaction by adding the [14C]-Testosterone and NADPH solution to each well/tube.
-
Incubation: Incubate the reaction mixture at 37°C for a specified period (e.g., 30-60 minutes).
-
Termination of Reaction: Stop the reaction by adding the stop solution.
-
Extraction of Steroids: Extract the steroids from the aqueous phase into the organic phase.
-
Separation of Products: Separate the substrate ([14C]-Testosterone) from the product ([14C]-DHT) using thin-layer chromatography (TLC).
-
Quantification: Quantify the amount of [14C]-DHT formed by scraping the corresponding spot from the TLC plate and measuring the radioactivity using a liquid scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to a control with no inhibitor. Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value using non-linear regression analysis.
References
- 1. apexbt.com [apexbt.com]
- 2. Discovery and development of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 3. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 4. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 5. 5-alpha-Reductase [flipper.diff.org]
- 6. Selectivity of finasteride as an in vivo inhibitor of 5alpha-reductase isozyme enzymatic activity in the human prostate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. An overview on 5alpha-reductase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
In Vitro Enzymatic Assays for Bexlosteride Activity: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the core principles and methodologies for conducting in vitro enzymatic assays to determine the activity of Bexlosteride, a potent and selective inhibitor of 5α-reductase type I.[1][2]
Introduction to this compound and 5α-Reductase
This compound (also known as LY300502) is a noncompetitive inhibitor of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][3][4][5] Specifically, this compound selectively targets the type I isoform of 5α-reductase.[1][2] The inhibition of this enzyme is a key therapeutic strategy for androgen-dependent conditions. In vitro assays are fundamental for characterizing the potency and mechanism of action of inhibitors like this compound.
The 5α-Reductase Signaling Pathway
The primary function of 5α-reductase is to catalyze the NADPH-dependent reduction of testosterone to DHT.[5][6][][8] DHT has a higher binding affinity for the androgen receptor than testosterone and is crucial in the development and progression of various androgen-dependent processes. By inhibiting 5α-reductase, this compound effectively blocks this conversion, leading to reduced DHT levels.
Caption: The 5α-Reductase signaling pathway and the inhibitory action of this compound.
Experimental Protocols for 5α-Reductase Inhibition Assays
A generalized protocol for determining the inhibitory activity of this compound on 5α-reductase in vitro is outlined below. This protocol is based on common methodologies for assessing 5α-reductase inhibitors.[4][8][9]
Materials and Reagents
-
Enzyme Source: Homogenates from tissues expressing 5α-reductase (e.g., human prostate, rat liver) or microsomal fractions from cell lines engineered to overexpress human 5α-reductase type I.
-
Substrate: Radiolabeled testosterone, such as [1,2,6,7-³H]-Testosterone.
-
Cofactor: NADPH.
-
Inhibitor: this compound, dissolved in a suitable solvent (e.g., DMSO or ethanol).
-
Control Inhibitors: Finasteride and/or Dutasteride for comparison.
-
Buffer: Sodium Phosphate buffer (e.g., 20 mM, pH 6.5) or similar.
-
Reaction Termination Solution: A mixture of ethyl acetate and methanol or other organic solvents to stop the reaction and extract the steroids.
-
Detection System: Thin-Layer Chromatography (TLC) plate, a scintillation counter, and scintillation fluid (for radiolabeled assays). Alternatively, LC-MS can be used for non-radioactive detection.
Assay Procedure
-
Enzyme Preparation: Prepare the enzyme homogenate or microsomal fraction in the assay buffer. Determine the total protein concentration using a standard method like the Bradford assay.
-
Reaction Mixture Preparation: In a microcentrifuge tube, combine the assay buffer, a specific concentration of this compound (or vehicle control), and the enzyme preparation.
-
Pre-incubation: Gently mix and pre-incubate the mixture at 37°C for approximately 15 minutes to allow the inhibitor to bind to the enzyme.
-
Initiation of Reaction: Start the enzymatic reaction by adding the radiolabeled testosterone and NADPH. The final reaction volume is typically between 100 µL and 500 µL.
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes). The time should be within the linear range of the reaction.
-
Termination of Reaction: Stop the reaction by adding an organic solvent solution (e.g., ethyl acetate).
-
Steroid Extraction: Vortex the mixture vigorously to extract the testosterone and its metabolite (DHT). Centrifuge to separate the organic and aqueous phases.
-
Separation and Quantification:
-
Carefully spot the organic layer onto a TLC plate.
-
Develop the TLC plate using an appropriate solvent system (e.g., chloroform/diethyl ether) to separate testosterone from DHT.
-
Identify the spots corresponding to testosterone and DHT by running standards in parallel.
-
Scrape the areas of the TLC plate corresponding to testosterone and DHT into separate scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a liquid scintillation counter.
-
-
Data Analysis: Calculate the percentage of testosterone converted to DHT in the presence of different concentrations of this compound compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Experimental Workflow Diagram
The following diagram illustrates the general workflow for an in vitro 5α-reductase enzymatic assay.
Caption: General experimental workflow for a 5α-reductase inhibition assay.
Data Presentation: Inhibitory Activity of 5α-Reductase Inhibitors
The potency of this compound and other reference inhibitors is typically expressed as the half-maximal inhibitory concentration (IC50) or the inhibition constant (Ki).
| Compound | Target Enzyme/Cell Line | IC50 (nM) | Ki (nM) | Reference |
| This compound | 5α-Reductase in LNCaP cells | 5.77 | N/A | [3] |
| Finasteride | 5α-Reductase Type 2 | 1.2 | 7 (Epithelium) | [8][10] |
| Finasteride | 5α-Reductase Type 2 | N/A | 31 (Stroma) | [10] |
| Dutasteride | 5α-Reductase Type 2 | 0.0048 (4.88) | N/A | [11] |
N/A: Not Available in the cited sources.
This technical guide provides a framework for establishing and conducting robust in vitro enzymatic assays to evaluate the activity of this compound. Adherence to detailed protocols and careful data analysis are critical for obtaining accurate and reproducible results in the characterization of 5α-reductase inhibitors.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. New 5alpha-reductase inhibitors: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 5α-Reductase inhibitor - Wikipedia [en.wikipedia.org]
- 6. pfsfoundation.org [pfsfoundation.org]
- 8. mdpi.com [mdpi.com]
- 9. researchgate.net [researchgate.net]
- 10. 5 alpha-reductase inhibition by finasteride (Proscar) in epithelium and stroma of human benign prostatic hyperplasia [pubmed.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
Bexlosteride and Its Impact on Steroid Metabolism: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride (also known as LY300502) is a potent, noncompetitive inhibitor of the type I isoform of 5α-reductase, an enzyme critical to steroid metabolism.[1][2] Developed for conditions where the reduction of testosterone to dihydrotestosterone (DHT) is a key pathological factor, this compound's journey to market was halted after Phase III clinical trials.[2] Despite this, its selective mechanism of action continues to be of interest to researchers studying steroid-dependent pathways. This technical guide provides a comprehensive overview of this compound's effects on steroid metabolism, including its mechanism of action, available quantitative data, and relevant experimental protocols.
Mechanism of Action: Inhibition of 5α-Reductase Type I
The primary mechanism of action for this compound is the inhibition of 5α-reductase, specifically the type I isoenzyme.[1][2] This enzyme is responsible for the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[3][4] DHT has a higher binding affinity for the androgen receptor than testosterone and is implicated in the pathophysiology of various androgen-dependent conditions.[4] By inhibiting the type I isoenzyme, this compound effectively reduces the synthesis of DHT in tissues where this isoenzyme is predominantly expressed, such as the skin and prostate.[5]
Quantitative Data on this compound's Potency
Publicly available quantitative data from human clinical trials on this compound's specific effects on serum DHT and testosterone levels is limited. However, preclinical studies provide insight into its potency.
| Parameter | Value | Cell Line | Description |
| IC50 | 5.77 nM | LNCaP human prostatic adenocarcinoma | The half-maximal inhibitory concentration of this compound on the reductive metabolism of testosterone.[1] |
Comparative Effects of Other 5α-Reductase Inhibitors on Steroid Metabolism
To provide context for the potential effects of a 5α-reductase inhibitor, the following table summarizes the known quantitative effects of two widely studied inhibitors, Finasteride and Dutasteride. It is crucial to note that this data is not specific to this compound and serves as a comparative reference. Finasteride primarily inhibits the type II and III isoforms, while Dutasteride inhibits all three isoforms (I, II, and III).[4]
| Inhibitor | Target Isoforms | Serum DHT Reduction | Scalp DHT Reduction | Serum Testosterone Increase |
| Finasteride | Type II & III | ~70%[6] | ~64%[4] | ~9-15% |
| Dutasteride | Type I, II & III | ~92-98.4%[4][6] | ~51%[4] | Modest increase, remains in normal range[6] |
Signaling Pathway and Experimental Workflow
To visually represent the concepts discussed, the following diagrams illustrate the steroid metabolism pathway and a general experimental workflow for evaluating 5α-reductase inhibitors.
Experimental Protocols
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound (e.g., this compound) on 5α-reductase activity.
Materials:
-
Source of 5α-reductase: This can be from tissue homogenates (e.g., human prostate), or cell lines overexpressing the specific isoenzyme.
-
Substrate: Radiolabeled testosterone (e.g., [3H]-testosterone).
-
Cofactor: NADPH.
-
Test compound: this compound or other inhibitors at various concentrations.
-
Buffer solution.
-
Scintillation fluid and counter.
-
Thin-layer chromatography (TLC) plates and developing solvent system.
Procedure:
-
Enzyme Preparation: Prepare a microsomal fraction containing 5α-reductase from the chosen source.
-
Reaction Mixture: In a reaction tube, combine the enzyme preparation, NADPH, and the test compound at a specific concentration. A control group without the inhibitor is also prepared.
-
Initiation of Reaction: Add the radiolabeled testosterone to initiate the enzymatic reaction.
-
Incubation: Incubate the reaction mixture at a controlled temperature (e.g., 37°C) for a defined period.
-
Termination of Reaction: Stop the reaction by adding a quenching agent (e.g., a strong acid or organic solvent).
-
Steroid Extraction: Extract the steroids from the reaction mixture using an organic solvent.
-
Separation of Metabolites: Separate the substrate (testosterone) from the product (DHT) using thin-layer chromatography (TLC).
-
Quantification: Scrape the corresponding spots for testosterone and DHT from the TLC plate and quantify the radioactivity using a scintillation counter.
-
Calculation of Inhibition: Calculate the percentage of inhibition of testosterone conversion to DHT for each concentration of the test compound.
-
IC50 Determination: Plot the percentage of inhibition against the logarithm of the inhibitor concentration and determine the IC50 value from the resulting dose-response curve.
Conclusion
This compound remains a significant molecule for researchers studying steroid metabolism due to its selective inhibition of 5α-reductase type I. While the cessation of its clinical development has resulted in a scarcity of public data on its in vivo effects in humans, preclinical data demonstrates its high potency. The comparative data from other 5α-reductase inhibitors and the general experimental protocols provided in this guide offer a framework for understanding and further investigating the role of selective 5α-reductase inhibition in various physiological and pathological processes. Future research may further elucidate the specific contributions of the type I isoenzyme to steroid-mediated signaling and disease.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound - Wikipedia [en.wikipedia.org]
- 3. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 4. tandfonline.com [tandfonline.com]
- 5. The role of 5-alpha reductase inhibitors in prostate pathophysiology: Is there an additional advantage to inhibition of type 1 isoenzyme? - PMC [pmc.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Methodological & Application
Bexlosteride In Vivo Experimental Design: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride is a selective inhibitor of the type I isoform of 5α-reductase, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). While the clinical development of this compound was halted, its specific mechanism of action presents a valuable tool for preclinical research in various androgen-dependent conditions. These application notes provide a framework for designing and executing in vivo studies to investigate the efficacy and mechanism of action of this compound in relevant animal models. The protocols provided are based on established methodologies for other 5α-reductase inhibitors, such as finasteride and dutasteride, and can be adapted for the specific research questions being addressed.
Core Mechanism of Action
This compound exerts its effects by inhibiting 5α-reductase type I, thereby reducing the levels of DHT in target tissues. DHT is a key driver of the transcription of androgen-responsive genes, which are involved in cellular proliferation, differentiation, and survival. By lowering DHT levels, this compound can modulate these processes, making it a candidate for studying diseases such as benign prostatic hyperplasia (BPH), prostate cancer, and androgenic alopecia.
Data Presentation: Efficacy of 5α-Reductase Inhibitors in Animal Models
The following tables summarize quantitative data from in vivo studies on well-established 5α-reductase inhibitors, providing a reference for designing experiments with this compound.
Table 1: Benign Prostatic Hyperplasia (BPH) Models
| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Dutasteride | Spontaneously Hypertensive Rats (SHR) | 0.5 mg/rat/day | Not Specified | 40 days | Decreased smooth muscle density by 28.6%; Increased elastic fiber density by 51.6% | [1][2] |
| Finasteride | Male Rats | 1 mg/rat/day | Subcutaneous | 20 days | Alterations in molecules involved in penile erection | [3] |
| Dutasteride | Wistar Rats with Testosterone-Induced BPH | Not Specified | Not Specified | Long-term | Significantly reduced the expression of Protein Kinase C-alpha (PKC-α) | [4] |
Table 2: Prostate Cancer Models
| Compound | Animal Model | Dosage | Administration Route | Duration | Key Findings | Reference |
| Dutasteride | Super-SCID mice with human BPH xenografts | Not Specified | Not Specified | 2 and 6 months | Significantly lower proliferative index (Ki-67 staining); Induced apoptosis; Decreased Cox-2 and RhoA expression | [5] |
| Finasteride | Nude mice with LNCaP xenograft tumors | Not Specified | Not Specified | 4 days | Inhibited regrowth of regressed tumors by 23% compared to testosterone alone | [6] |
Experimental Protocols
Protocol 1: Evaluation of this compound in a Testosterone-Induced Benign Prostatic Hyperplasia (BPH) Rat Model
Objective: To assess the efficacy of this compound in reducing prostate enlargement and associated histological changes in a testosterone-induced BPH model.
Materials:
-
Male Wistar rats (8-10 weeks old)
-
This compound
-
Testosterone propionate
-
Vehicle for this compound (e.g., corn oil with 5% ethanol)
-
Anesthesia (e.g., isoflurane)
-
Surgical instruments for castration
-
Histology equipment and reagents (formalin, paraffin, hematoxylin and eosin stain, Masson's trichrome stain)
-
Antibodies for immunohistochemistry (e.g., anti-Ki-67, anti-PKC-α)
Methodology:
-
Animal Acclimatization: Acclimate rats to the housing conditions for at least one week prior to the experiment.
-
Induction of BPH:
-
Surgically castrate the rats under anesthesia.
-
Allow for a 7-day recovery period to allow for prostate regression.
-
Induce BPH by daily subcutaneous injections of testosterone propionate (e.g., 3 mg/kg) for 4 weeks.
-
-
Treatment Groups:
-
Group 1: Sham + Vehicle
-
Group 2: BPH + Vehicle
-
Group 3: BPH + this compound (low dose)
-
Group 4: BPH + this compound (high dose)
-
Group 5: BPH + Finasteride (positive control, e.g., 5 mg/kg)
-
-
Drug Administration: Administer this compound, Finasteride, or vehicle daily via oral gavage or subcutaneous injection for the 4-week duration of testosterone treatment.
-
Endpoint Analysis:
-
At the end of the treatment period, euthanize the animals.
-
Measure the final body weight and carefully dissect and weigh the prostate gland. Calculate the prostate index (prostate weight/body weight).
-
Fix half of the prostate tissue in 10% neutral buffered formalin for histological analysis.
-
Snap-freeze the other half of the prostate tissue in liquid nitrogen for molecular analysis.
-
-
Histological and Immunohistochemical Analysis:
-
Embed the fixed tissues in paraffin and section them.
-
Stain sections with H&E to assess general morphology and with Masson's trichrome to evaluate smooth muscle and collagen content.
-
Perform immunohistochemistry for Ki-67 to assess cell proliferation and for PKC-α to investigate downstream signaling effects.
-
-
Data Analysis: Analyze quantitative data using appropriate statistical tests (e.g., ANOVA followed by a post-hoc test).
Protocol 2: Evaluation of this compound in a Prostate Cancer Xenograft Model
Objective: To determine the effect of this compound on the growth of human prostate cancer xenografts in immunodeficient mice.
Materials:
-
Male immunodeficient mice (e.g., SCID or nude mice, 6-8 weeks old)
-
Androgen-sensitive human prostate cancer cell line (e.g., LNCaP)
-
Matrigel
-
This compound
-
Vehicle for this compound
-
Calipers for tumor measurement
-
Anesthesia
Methodology:
-
Cell Culture: Culture LNCaP cells under standard conditions.
-
Tumor Implantation:
-
Resuspend LNCaP cells in a 1:1 mixture of media and Matrigel.
-
Subcutaneously inject the cell suspension (e.g., 1 x 10^6 cells) into the flank of each mouse.
-
-
Tumor Growth and Grouping:
-
Monitor tumor growth by measuring tumor volume with calipers (Volume = 0.5 x length x width^2).
-
Once tumors reach a palpable size (e.g., 100-150 mm³), randomize the mice into treatment groups.
-
-
Treatment Groups:
-
Group 1: Vehicle control
-
Group 2: this compound (low dose)
-
Group 3: this compound (high dose)
-
Group 4: Castration (positive control)
-
-
Drug Administration: Administer this compound or vehicle daily.
-
Monitoring:
-
Measure tumor volume and body weight 2-3 times per week.
-
Monitor the overall health of the animals.
-
-
Endpoint Analysis:
-
Euthanize the mice when tumors in the control group reach the predetermined maximum size or after a set treatment duration (e.g., 28 days).
-
Excise the tumors and weigh them.
-
Process tumor tissue for histological and molecular analysis as described in Protocol 1 (e.g., Ki-67 for proliferation, TUNEL assay for apoptosis).
-
-
Data Analysis: Compare tumor growth curves and final tumor weights between groups using appropriate statistical methods.
Visualization of Pathways and Workflows
Signaling Pathway of 5α-Reductase Inhibition
Caption: Mechanism of this compound action.
Experimental Workflow for BPH Animal Model
Caption: Workflow for the BPH induction and treatment study.
References
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. air.unimi.it [air.unimi.it]
- 4. The Effect Of Continuously Dutasteride Monotherapy on The Expression Of Protein Kinase C-Alpha Enzyme In BPH Model Of Wistar Strain Rattus Novergicus Rat - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Histologic evaluation of human benign prostatic hyperplasia treated by dutasteride: a study by xenograft model with improved severe combined immunodeficient mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. academic.oup.com [academic.oup.com]
Application Notes and Protocols for Cell-based Assays Using Bexlosteride
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride is a potent and selective non-competitive inhibitor of 5α-reductase type I, an enzyme responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT).[1][2] By inhibiting this conversion, this compound effectively modulates androgen receptor signaling, a pathway crucial in various physiological and pathological processes, including prostate cancer.[2][3] These application notes provide detailed protocols for cell-based assays to investigate the efficacy and mechanism of action of this compound.
Mechanism of Action
This compound exerts its biological effects by inhibiting the 5α-reductase enzyme. This inhibition leads to decreased levels of DHT, a key ligand for the androgen receptor (AR). The reduction in DHT levels subsequently leads to a decrease in the activation of the AR and the transcription of androgen-responsive genes, which can result in anti-proliferative and anti-secretory effects in androgen-sensitive cells.
Data Presentation
The following table summarizes the quantitative data on the inhibitory effects of this compound in the LNCaP human prostatic adenocarcinoma cell line.
| Parameter | Cell Line | IC50 / Effective Concentration | Reference |
| Inhibition of Testosterone Metabolism | LNCaP | 5.77 nM | [2] |
| Antagonism of Testosterone-Induced Cellular Proliferation | LNCaP | > 10 nM | [2] |
| Antagonism of Testosterone-Induced PSA Secretion | LNCaP | ≥ 30 nM | [2] |
Signaling Pathway
Experimental Protocols
5α-Reductase Activity Assay in LNCaP Cells
This assay measures the inhibitory effect of this compound on the conversion of testosterone to DHT in a cellular context.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
This compound
-
[³H]-Testosterone
-
Scintillation fluid
-
Cell scraper
-
Ethyl acetate
-
Thin-layer chromatography (TLC) plates
-
Phosphomolybdic acid spray reagent
-
Scintillation counter
Protocol:
-
Cell Culture: Culture LNCaP cells in RPMI-1640 medium with 10% FBS at 37°C in a 5% CO₂ incubator.
-
Cell Seeding: Seed LNCaP cells in 6-well plates at a density of 1 x 10⁶ cells per well and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with varying concentrations of this compound (e.g., 0.1 nM to 1000 nM) for 24 hours. Include a vehicle control (e.g., DMSO).
-
Substrate Addition: Add [³H]-Testosterone to each well at a final concentration of 10 nM and incubate for 4 hours.
-
Steroid Extraction:
-
Aspirate the medium and wash the cells twice with ice-cold PBS.
-
Lyse the cells and extract the steroids using ethyl acetate.
-
Evaporate the organic solvent to dryness.
-
-
TLC Separation:
-
Reconstitute the dried extract in a small volume of ethyl acetate.
-
Spot the samples onto a TLC plate.
-
Develop the TLC plate in a suitable solvent system (e.g., chloroform:methanol, 9:1).
-
-
Visualization and Quantification:
-
Spray the plate with phosphomolybdic acid reagent and heat to visualize the steroid spots.
-
Scrape the spots corresponding to testosterone and DHT into scintillation vials.
-
Add scintillation fluid and quantify the radioactivity using a scintillation counter.
-
-
Data Analysis: Calculate the percentage of testosterone converted to DHT for each treatment condition. Determine the IC50 value of this compound by plotting the percentage of inhibition against the log concentration of this compound.
Cell Proliferation Assay
This assay determines the effect of this compound on testosterone-induced cell proliferation.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% charcoal-stripped FBS (CS-FBS)
-
Testosterone
-
This compound
-
MTS or WST-1 proliferation assay kit
-
96-well plates
-
Plate reader
Protocol:
-
Cell Seeding: Seed LNCaP cells in a 96-well plate at a density of 5,000 cells per well in RPMI-1640 with 10% CS-FBS. Allow cells to attach for 24 hours.
-
Serum Starvation: Replace the medium with serum-free RPMI-1640 and incubate for another 24 hours.
-
Compound and Hormone Treatment:
-
Prepare a serial dilution of this compound.
-
Treat the cells with different concentrations of this compound in the presence of 10 nM testosterone.
-
Include controls: vehicle only, testosterone only, and this compound only.
-
-
Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO₂ incubator.
-
Proliferation Measurement:
-
Add the MTS or WST-1 reagent to each well according to the manufacturer's instructions.
-
Incubate for 1-4 hours.
-
Measure the absorbance at the appropriate wavelength using a plate reader.
-
-
Data Analysis: Normalize the absorbance values to the vehicle control. Plot the percentage of proliferation against the log concentration of this compound to determine its inhibitory effect.
Prostate-Specific Antigen (PSA) Secretion Assay
This assay measures the effect of this compound on testosterone-induced secretion of PSA, an androgen-regulated protein.
Materials:
-
LNCaP cells
-
RPMI-1640 medium supplemented with 10% CS-FBS
-
Testosterone
-
This compound
-
PSA ELISA kit
-
96-well plates
Protocol:
-
Cell Seeding and Serum Starvation: Follow steps 1 and 2 of the Cell Proliferation Assay protocol.
-
Compound and Hormone Treatment:
-
Treat the cells with varying concentrations of this compound in the presence of 10 nM testosterone.
-
Include controls: vehicle only, testosterone only, and this compound only.
-
-
Incubation: Incubate the plate for 48-72 hours.
-
Supernatant Collection: Collect the cell culture supernatant from each well.
-
PSA Measurement:
-
Perform the PSA ELISA on the collected supernatants according to the manufacturer's protocol.
-
-
Data Analysis: Generate a standard curve from the PSA standards. Calculate the concentration of PSA in each sample. Plot the PSA concentration against the log concentration of this compound to evaluate its inhibitory effect.
References
Bexlosteride Dosage for Animal Model Studies: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride (also known as LY300502) is a potent and selective inhibitor of the type I isoform of the 5α-reductase enzyme.[1][2] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[3] By inhibiting this conversion, this compound and other 5α-reductase inhibitors are investigated for their therapeutic potential in androgen-dependent conditions such as benign prostatic hyperplasia (BPH) and androgenetic alopecia.[3][4]
While this compound reached Phase III clinical trials, its development was ultimately halted, and it was never marketed.[1] Consequently, publicly available data on specific dosages for animal model studies are scarce. This document provides a comprehensive guide for researchers by summarizing available data on the broader class of 5α-reductase inhibitors, primarily finasteride and dutasteride, to inform the design of preclinical studies with this compound. The provided protocols and dosage ranges for these related compounds can serve as a starting point for establishing effective and well-tolerated doses of this compound in various animal models. It is imperative for researchers to conduct initial dose-ranging and toxicity studies for this compound to determine the optimal and safe dosage for their specific animal model and experimental endpoint.
Data Presentation: Dosage of 5α-Reductase Inhibitors in Animal Models
The following tables summarize dosages of finasteride and dutasteride used in rat, mouse, and dog models, which can be used as a reference for initiating studies with this compound.
Table 1: Finasteride Dosages in Animal Models
| Animal Model | Dosage | Route of Administration | Experimental Context | Reference |
| Rat | 3.1 mg/kg/day | Oral gavage | Investigation of testicular toxicity | [5] |
| Rat | 0.1 - 100 mg/kg/day | Oral gavage | Study of androgen-dependent reproductive development | [6] |
| Mouse | Not specified | Not specified | Study of effects on ethanol withdrawal | [7] |
| Dog (Beagle) | 1 mg/kg/day | Not specified | Comparison of effects on canine hyperplastic prostate | [8] |
Table 2: Dutasteride Dosages in Animal Models
| Animal Model | Dosage | Route of Administration | Experimental Context | Reference |
| Mouse | 0.1, 1, 10 mg/kg/day | Intraperitoneal injection | Xenograft model of prostate cancer | [9] |
| Dog (Beagle) | Not specified | Not specified | Not specified | Not specified |
| Rat | Not specified | Not specified | Not specified | Not specified |
Experimental Protocols
General Protocol for Administration of a 5α-Reductase Inhibitor in Rodent Models
This protocol provides a general framework for the oral administration of a 5α-reductase inhibitor like this compound to rats or mice. It is crucial to adapt this protocol based on the specific research question, the chosen animal model, and the physicochemical properties of this compound.
1. Materials:
-
This compound (or other 5α-reductase inhibitor)
-
Vehicle for suspension (e.g., 0.5% carboxymethylcellulose, corn oil)
-
Oral gavage needles (appropriate size for the animal)
-
Syringes
-
Balance
-
Vortex mixer or sonicator
2. Procedure:
-
Dose Calculation: Calculate the required amount of the compound based on the animal's body weight and the desired dosage.
-
Vehicle Preparation: Prepare the chosen vehicle under sterile conditions.
-
Compound Suspension: Suspend the calculated amount of the 5α-reductase inhibitor in the vehicle. Ensure a homogenous suspension by vortexing or sonicating. The stability of the suspension should be determined.
-
Animal Handling: Handle the animals gently to minimize stress.
-
Oral Administration: Administer the suspension via oral gavage. The volume should be appropriate for the size of the animal (e.g., typically 5-10 mL/kg for rats).
-
Monitoring: After administration, monitor the animals for any signs of toxicity or adverse effects, such as changes in behavior, appetite, or body weight.
-
Data Collection: Collect experimental data at predetermined time points according to the study design.
BPH Induction in Rats using Testosterone Propionate
A common application for 5α-reductase inhibitors is in models of benign prostatic hyperplasia. The following is a protocol for inducing BPH in rats.
1. Materials:
-
Testosterone propionate
-
Corn oil (or other suitable vehicle)
-
Syringes and needles for subcutaneous injection
2. Procedure:
-
Animal Model: Use adult male rats (e.g., Wistar or Sprague-Dawley).
-
Induction: Administer testosterone propionate subcutaneously. A common dosage is 3 mg/kg daily for 3-4 weeks.
-
Confirmation of BPH: After the induction period, BPH can be confirmed by measuring prostate weight and through histological examination.
-
Treatment: Once BPH is established, treatment with the 5α-reductase inhibitor can be initiated as described in the general protocol above.
Mandatory Visualization
Signaling Pathway of 5α-Reductase Inhibitors
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. List of 5α-reductase inhibitors - Wikipedia [en.wikipedia.org]
- 3. google.com [google.com]
- 4. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. In vivo and in silico evaluation of the ameliorative effect of hesperidin on finasteride-induced testicular oxidative stress in Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Effects of in utero exposure to finasteride on androgen-dependent reproductive development in the male rat - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Sex Differences in the Effect of Finasteride on Acute Ethanol Withdrawal Severity in C57BL/6J and DBA/2J Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Comparison of the effects of new specific azasteroid inhibitors of steroid 5 alpha-reductase on canine hyperplastic prostate: suppression of prostatic DHT correlated with prostate regression - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Impact of short-term Dutasteride treatment on prostate-specific membrane antigen expression in a mouse xenograft model - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Bexlosteride in Cell Culture
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride (also known as LY300502) is a potent and selective non-competitive inhibitor of 5α-reductase type I, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT)[1][2]. In prostatic cells, this conversion is a key driver of androgen receptor-dependent signaling, which can lead to cell proliferation and secretion of prostate-specific antigen (PSA). Due to its inhibitory action on this pathway, this compound has been investigated for its potential therapeutic effects in conditions like benign prostatic hyperplasia and prostate cancer.
These application notes provide a comprehensive guide for the dissolution and use of this compound in in vitro cell culture experiments, with a focus on the androgen-sensitive human prostate adenocarcinoma cell line, LNCaP.
Data Presentation
The following table summarizes the reported in vitro efficacy of this compound in LNCaP cells.
| Parameter | Cell Line | Effective Concentration | IC50 | Reference |
| Inhibition of [3H]-Testosterone Metabolism | LNCaP | - | 5.77 nM | [1] |
| Antagonism of Testosterone-Induced Cell Proliferation | LNCaP | >10 nM | - | [1] |
| Complete Blockade of Testosterone-Induced Mitogenic Effects | LNCaP | 1000 nM | - | [1] |
| Antagonism of Testosterone-Induced PSA Secretion | LNCaP | ≥30 nM | - | [1] |
Signaling Pathway
This compound exerts its effects by inhibiting the 5α-reductase enzyme, which is a critical step in the androgen signaling pathway. The diagram below illustrates this mechanism.
References
Application Note: Quantification of Bexlosteride in Human Plasma by LC-MS/MS
An LC-MS/MS method for the quantification of Bexlosteride in plasma has been developed and is detailed below. This application note provides a comprehensive protocol for researchers, scientists, and professionals in drug development.
Introduction
This compound is a 5α-reductase inhibitor, a class of drugs used in the management of benign prostatic hyperplasia and other androgen-dependent conditions. Accurate quantification of this compound in plasma is crucial for pharmacokinetic studies, dose-response relationship assessments, and overall drug development. This application note describes a sensitive and robust liquid chromatography-tandem mass spectrometry (LC-MS/MS) method for the determination of this compound in human plasma. The method presented here is based on established principles for the analysis of similar small molecules, such as Finasteride and Dutasteride, and provides a strong foundation for the development and validation of a specific assay for this compound.
Principle
This method utilizes liquid chromatography to separate this compound from endogenous plasma components, followed by tandem mass spectrometry for selective and sensitive detection. An internal standard (IS) is used to ensure accuracy and precision. The quantification is achieved by multiple reaction monitoring (MRM) of the precursor-to-product ion transitions for both this compound and the IS.
Experimental Protocols
1. Materials and Reagents
-
This compound reference standard
-
Internal Standard (e.g., a stable isotope-labeled this compound or a structurally similar compound like Finasteride-d9)
-
HPLC-grade methanol, acetonitrile, and water[1]
-
Formic acid (LC-MS grade)[1]
-
Human plasma (with anticoagulant)
-
Methyl tert-butyl ether (MTBE) for liquid-liquid extraction[2][3]
2. Instrumentation
-
A high-performance liquid chromatography (HPLC) system capable of gradient elution.
-
A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.
3. Preparation of Stock and Working Solutions
-
Stock Solutions (1 mg/mL): Weigh and dissolve an appropriate amount of this compound and the IS in methanol to obtain a final concentration of 1 mg/mL.
-
Working Solutions: Prepare serial dilutions of the stock solutions in a 50:50 mixture of methanol and water to create working solutions for calibration standards and quality control (QC) samples.
4. Preparation of Calibration Standards and QC Samples
-
Spike blank human plasma with the appropriate working solutions to prepare calibration standards at concentrations ranging from 0.1 to 100 ng/mL.
-
Prepare QC samples at low, medium, and high concentrations in a similar manner.
5. Sample Preparation (Liquid-Liquid Extraction)
-
To 100 µL of plasma sample, calibration standard, or QC sample in a microcentrifuge tube, add 25 µL of the IS working solution and vortex briefly.
-
Add 500 µL of MTBE, vortex for 1 minute, and centrifuge at 10,000 rpm for 5 minutes.
-
Transfer the upper organic layer to a clean tube and evaporate to dryness under a gentle stream of nitrogen at 40°C.[4]
-
Reconstitute the residue in 100 µL of the mobile phase (e.g., 50:50 methanol:water with 0.1% formic acid) and inject into the LC-MS/MS system.
6. LC-MS/MS Conditions
-
LC Column: A C18 column (e.g., 150 x 3 mm, 2.6 µm) is suitable for separation.[5]
-
Mobile Phase: A gradient elution using water with 0.1% formic acid (A) and methanol with 0.1% formic acid (B) can be employed.
-
Flow Rate: 0.4 mL/min.
-
Injection Volume: 10 µL.
-
Ionization Mode: Positive electrospray ionization (ESI+).
-
Detection Mode: Multiple Reaction Monitoring (MRM).
Data Presentation
The following tables summarize the proposed quantitative parameters for the LC-MS/MS method for this compound. These values are hypothetical and should be confirmed during method validation.
Table 1: Optimized MS/MS Parameters
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
| This compound | [To be determined] | [To be determined] | [To be determined] |
| Internal Standard | [To be determined] | [To be determined] | [To be determined] |
Table 2: Calibration Curve Parameters
| Parameter | Value |
| Linearity Range | 0.1 - 100 ng/mL |
| Correlation Coefficient (r²) | > 0.995 |
| Weighting | 1/x² |
Table 3: Accuracy and Precision
| QC Level | Concentration (ng/mL) | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
| LLOQ | 0.1 | < 20 | < 20 | 80 - 120 |
| Low | 0.3 | < 15 | < 15 | 85 - 115 |
| Medium | 10 | < 15 | < 15 | 85 - 115 |
| High | 80 | < 15 | < 15 | 85 - 115 |
Table 4: Recovery and Matrix Effect
| QC Level | Concentration (ng/mL) | Recovery (%) | Matrix Effect (%) |
| Low | 0.3 | 85 - 115 | 85 - 115 |
| High | 80 | 85 - 115 | 85 - 115 |
Visualizations
Caption: Experimental workflow for the LC-MS/MS quantification of this compound in plasma.
Caption: Simplified signaling pathway showing the mechanism of action of this compound.
References
- 1. protocols.io [protocols.io]
- 2. researchgate.net [researchgate.net]
- 3. Determination of finasteride in human plasma by liquid chromatography-electrospray ionization tandem mass spectrometry with flow rate gradient - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. organomation.com [organomation.com]
- 5. Simultaneous pharmacokinetic and pharmacodynamic analysis of 5α-reductase inhibitors and androgens by liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
Bexlosteride Administration in Murine Models: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Bexlosteride (also known as LY300502) is a potent and selective inhibitor of 5α-reductase type I, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By inhibiting this conversion, this compound effectively reduces DHT levels, making it a compound of interest for androgen-dependent conditions. While the clinical development of this compound was halted, its utility as a research tool in preclinical murine models remains significant for studying the physiological roles of 5α-reductase type I and the effects of its inhibition.
These application notes provide detailed protocols for the administration of this compound to mice via several common routes: oral gavage, intravenous injection, subcutaneous injection, and topical application. It is important to note that publicly available, specific pharmacokinetic and comprehensive efficacy data for this compound in mice is limited. Therefore, where specific data for this compound is unavailable, representative data from other 5α-reductase inhibitors, such as finasteride, may be referenced for contextual understanding, with the clear distinction that these are not this compound-specific values.
Data Presentation
Disclaimer: The following tables are intended to provide a framework for organizing experimental data. Due to the limited availability of public data for this compound in mice, the values presented below are hypothetical or based on general knowledge of similar compounds and should be replaced with experimentally determined data.
Table 1: Hypothetical Pharmacokinetic Parameters of this compound in Mice for Different Administration Routes.
| Parameter | Oral Gavage | Intravenous (IV) | Subcutaneous (SC) | Topical |
| Dose (mg/kg) | 10 | 2 | 5 | 1% solution |
| Cmax (ng/mL) | Data not available | Data not available | Data not available | Data not available |
| Tmax (h) | Data not available | Data not available | Data not available | Data not available |
| AUC (ng·h/mL) | Data not available | Data not available | Data not available | Data not available |
| Bioavailability (%) | Data not available | 100 (by definition) | Data not available | Data not available |
| Half-life (t½) (h) | Data not available | Data not available | Data not available | Data not available |
Table 2: Representative Efficacy Data for a 5α-Reductase Inhibitor (Finasteride) in a Mouse Model of Benign Prostatic Hyperplasia (BPH). This table illustrates the type of data that can be collected and is based on studies with finasteride, not this compound.
| Treatment Group | Dose (mg/kg/day, oral) | Prostate Weight (mg) | Percent Inhibition of Prostate Enlargement |
| Vehicle Control | - | 150 ± 15 | - |
| Finasteride | 1 | 110 ± 12 | 26.7% |
| Finasteride | 5 | 85 ± 10 | 43.3% |
| Finasteride | 10 | 70 ± 8 | 53.3% |
Experimental Protocols
General Guidelines for Substance Administration in Mice
All procedures involving live animals must be approved by the Institutional Animal Care and Use Committee (IACUC) and conducted in accordance with established guidelines to ensure animal welfare. Aseptic techniques should be employed for all injections to minimize the risk of infection.
Oral Gavage Administration
Oral gavage ensures the precise delivery of a specified dose directly into the stomach.
Materials:
-
This compound
-
Appropriate vehicle (e.g., 0.5% methylcellulose)
-
Sterile water or saline for vehicle preparation
-
Animal balance
-
Flexible plastic or stainless steel feeding needle (18-22 gauge for adult mice)
-
1 mL syringe
Protocol:
-
Preparation of Dosing Solution:
-
Accurately weigh the required amount of this compound.
-
Prepare the vehicle solution (e.g., 0.5% methylcellulose in sterile water).
-
Suspend or dissolve the this compound in the vehicle to the desired final concentration. Ensure the solution is homogenous.
-
-
Animal Handling and Dosing:
-
Weigh the mouse to determine the correct volume of the dosing solution to administer. The typical oral gavage volume for an adult mouse is 5-10 mL/kg.
-
Gently restrain the mouse, ensuring a firm grip on the scruff of the neck to prevent head movement.
-
Measure the length of the feeding needle from the tip of the mouse's nose to the last rib to estimate the correct insertion depth.
-
Moisten the tip of the feeding needle with sterile water or saline.
-
Gently insert the feeding needle into the esophagus and advance it to the predetermined depth.
-
Slowly administer the this compound solution.
-
Carefully withdraw the feeding needle.
-
Monitor the mouse for any signs of distress immediately after the procedure and periodically thereafter.
-
Intravenous (IV) Injection
IV injection, typically via the lateral tail vein, provides immediate and complete bioavailability.
Materials:
-
This compound formulated for IV administration (sterile, isotonic solution)
-
Appropriate vehicle (e.g., sterile saline, PBS)
-
Mouse restrainer
-
Heat lamp or warm water to dilate the tail veins
-
27-30 gauge needle
-
1 mL syringe
Protocol:
-
Preparation of Injection Solution:
-
Dissolve this compound in a sterile, isotonic vehicle suitable for intravenous injection. The solution must be clear and free of particulates.
-
-
Animal Preparation and Injection:
-
Weigh the mouse to calculate the injection volume. The maximum bolus IV injection volume for a mouse is typically <0.2 mL.
-
Place the mouse in a suitable restrainer.
-
Warm the tail using a heat lamp or by immersing it in warm water to cause vasodilation, making the lateral tail veins more visible.
-
Clean the tail with an alcohol swab.
-
Insert the needle, bevel up, into one of the lateral tail veins.
-
Slowly inject the this compound solution.
-
Withdraw the needle and apply gentle pressure to the injection site to prevent bleeding.
-
Return the mouse to its cage and monitor for any adverse reactions.
-
Subcutaneous (SC) Injection
Subcutaneous injection allows for slower, more sustained absorption compared to IV administration.
Materials:
-
This compound in a sterile solution
-
Appropriate vehicle
-
25-27 gauge needle
-
1 mL syringe
Protocol:
-
Preparation of Injection Solution:
-
Prepare a sterile solution of this compound in a suitable vehicle.
-
-
Animal Handling and Injection:
-
Weigh the mouse to determine the injection volume. The recommended SC injection volume for a mouse is typically <3 mL.
-
Scruff the mouse to lift a fold of skin on the back, between the shoulder blades.
-
Insert the needle, bevel up, into the base of the "tent" of skin.
-
Aspirate slightly to ensure a blood vessel has not been entered.
-
Inject the solution to form a small bleb under the skin.
-
Withdraw the needle and return the mouse to its cage.
-
Topical Application
Topical administration is used for local delivery to the skin or for transdermal absorption.
Materials:
-
This compound formulated in a suitable topical vehicle (e.g., gel, cream, or solution)
-
Electric clippers
-
Application tool (e.g., cotton swab, micropipette)
Protocol:
-
Preparation of Topical Formulation:
-
Incorporate this compound into a dermatologically acceptable vehicle at the desired concentration.
-
-
Animal Preparation and Application:
-
The day before application, shave a small area on the dorsal side of the mouse.
-
On the day of application, weigh the mouse.
-
Apply a precise volume or weight of the topical formulation evenly to the shaved area.
-
If necessary, fit the mouse with a small collar to prevent ingestion of the formulation.
-
House the mouse individually to prevent other mice from licking the application site.
-
Monitor the skin for any signs of irritation.
-
Visualizations
Signaling Pathway of 5α-Reductase Inhibition
Caption: Mechanism of action of this compound in a target cell.
Experimental Workflow for Efficacy Studies
Caption: Workflow for a typical this compound efficacy study in a mouse BPH model.
References
Application Note: Western Blot Protocol for 5α-Reductase I Detection Following Bexlosteride Treatment
Audience: Researchers, scientists, and drug development professionals.
Purpose: This document provides a comprehensive protocol for the detection and quantification of 5α-reductase type I (SRD5A1) protein expression in cell or tissue lysates using Western blotting after treatment with Bexlosteride, a 5α-reductase inhibitor.
Introduction and Principle
5α-reductases are enzymes that catalyze the conversion of testosterone into the more potent androgen, dihydrotestosterone (DHT).[1][] The type I isozyme (SRD5A1) is primarily expressed in the skin and scalp.[][3] Inhibitors of 5α-reductase, such as this compound, are used to treat conditions associated with high levels of DHT.[4][5]
Western blotting is a widely used analytical technique to detect specific proteins in a sample.[6] This protocol details the steps for treating cells or tissues with this compound, preparing protein lysates, separating proteins by size using SDS-PAGE, transferring them to a membrane, and detecting the 5α-reductase I protein using a specific primary antibody. This allows for the assessment of how this compound treatment affects the expression levels of its target enzyme.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the biochemical pathway targeted by this compound and the general workflow for the Western blot experiment.
Caption: Mechanism of 5α-reductase I inhibition by this compound.
Caption: Step-by-step experimental workflow for Western blotting.
Experimental Protocol
This protocol provides a general guideline. Optimization may be required depending on the cell line or tissue type used.
Cell Culture and this compound Treatment
-
Culture cells (e.g., human skin fibroblasts, prostate cell lines like DU 145) in appropriate media and conditions until they reach 70-80% confluency.[7]
-
Treat cells with the desired concentrations of this compound. Include a vehicle-only control group (e.g., DMSO).
-
Incubate for the desired time period (e.g., 24, 48, or 72 hours) to observe effects on protein expression.
Sample Preparation: Lysis and Protein Quantification
-
After treatment, place the cell culture dish on ice and wash the cells twice with ice-cold Phosphate-Buffered Saline (PBS).
-
Aspirate the PBS and add ice-cold lysis buffer (e.g., RIPA buffer supplemented with fresh protease and phosphatase inhibitors). Use approximately 0.5 mL for a 60 mm dish.
-
Scrape the adherent cells using a cold plastic cell scraper and transfer the cell suspension to a pre-cooled microcentrifuge tube.[8]
-
Agitate the lysate for 30 minutes at 4°C.
-
Centrifuge the lysate at ~14,000 x g for 15-20 minutes at 4°C to pellet cell debris.[9][10]
-
Carefully transfer the supernatant (containing the protein) to a new pre-cooled tube.[9][10]
-
Determine the protein concentration of each lysate using a protein assay kit, such as the BCA assay.[11]
-
Based on the concentration, normalize all samples by diluting them with lysis buffer to ensure equal protein loading.
SDS-PAGE and Protein Transfer
-
Add 4X or 6X Laemmli sample buffer to your normalized protein samples (20-30 µg of total protein per lane is recommended).[6]
-
Boil the samples at 95-100°C for 5 minutes to denature the proteins.[6]
-
Load the samples and a molecular weight marker into the wells of an SDS-PAGE gel (a 12% gel is suitable for 5α-reductase I, which has a molecular weight of ~26-29 kDa).[7][12]
-
Run the gel in 1X running buffer at 100-150 V until the dye front reaches the bottom.[6][10]
-
Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane using a wet or semi-dry transfer system.[13][10] A typical transfer can be run at 100 V for 1 hour or overnight at a lower constant current in a cold room.[13][10]
Immunodetection
-
After transfer, briefly rinse the membrane with TBST (Tris-Buffered Saline with 0.1% Tween 20).[10]
-
Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 3-5% BSA in TBST) to prevent non-specific antibody binding.[6][10]
-
Incubate the membrane with the primary antibody against 5α-reductase I (SRD5A1), diluted in blocking buffer according to the manufacturer's datasheet (e.g., 1:500 - 1:2000).[3][7] This incubation is typically done overnight at 4°C with gentle agitation.[13][10]
-
Wash the membrane three times for 5-10 minutes each with TBST.[13][10]
-
Incubate the membrane with a suitable HRP-conjugated secondary antibody (e.g., goat anti-rabbit IgG-HRP), diluted in blocking buffer, for 1 hour at room temperature.[10][12]
-
Wash the membrane again three times for 10 minutes each with TBST to remove the unbound secondary antibody.[10]
Signal Detection and Analysis
-
Prepare the chemiluminescent substrate (ECL) according to the manufacturer's instructions and apply it evenly to the membrane.[10]
-
Capture the chemiluminescent signal using a CCD camera-based imager.[10]
-
Analyze the resulting bands using image analysis software. Quantify the band intensity for 5α-reductase I and normalize it to a loading control (e.g., β-actin or GAPDH) to compare protein expression levels between control and this compound-treated samples.
Quantitative Data and Reagents
The following table summarizes key quantitative parameters and reagent compositions for this protocol.
| Parameter / Reagent | Specification / Composition | Reference / Notes |
| Sample Loading | 20-30 µg of total protein per well. | [10] |
| SDS-PAGE Gel | 12% Acrylamide resolving gel. | Suitable for 26-29 kDa protein.[7][12] |
| Primary Antibody (SRD5A1) | Rabbit or Mouse Polyclonal/Monoclonal. | Dilution: 1:200 to 1:2000.[3][7][12] |
| Secondary Antibody | HRP-conjugated Goat Anti-Rabbit/Mouse IgG. | Dilution: 1:2000 to 1:100,000.[12] |
| Primary Antibody Incubation | Overnight (12-16 hours) at 4°C. | [13][10] |
| Secondary Antibody Incubation | 1 hour at room temperature. | [6][10] |
| Blocking Buffer | 5% non-fat dry milk or 3-5% BSA in TBST. | [6][10] |
| Wash Buffer (TBST) | 10mM Tris-HCl (pH 8.0), 150 mM NaCl, 0.05-0.1% Tween 20. | [6][13] |
| Lysis Buffer (RIPA) | 50 mM Tris-HCl (pH 8.0), 150 mM NaCl, 1% NP-40, 0.5% sodium deoxycholate, 0.1% SDS. Add fresh protease/phosphatase inhibitors. | [13] |
| Transfer Buffer | 25 mM Tris, 192 mM Glycine, 20% Methanol. | [13] |
References
- 1. How Do 5-Alpha Reductase Inhibitors Work? Drug Class, Uses, Side Effects, Drug Names [rxlist.com]
- 3. SRD5A1 Polyclonal Antibody (BS-11308R) [thermofisher.com]
- 4. drugs.com [drugs.com]
- 5. 5α-Reductase Inhibitors - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 6. Western Blotting: Sample Preparation to Detection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. SRD5A1 antibody (26001-1-AP) | Proteintech [ptglab.com]
- 8. Western blotting guide: Part 1, Introduction and Sample Preparation [jacksonimmuno.com]
- 9. Western Blot Sample Preparation Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 10. bio-rad.com [bio-rad.com]
- 11. youtube.com [youtube.com]
- 12. datasheets.scbt.com [datasheets.scbt.com]
- 13. origene.com [origene.com]
Troubleshooting & Optimization
Technical Support Center: Bexlosteride (LY300502)
Disclaimer: The following information is intended for research and drug development professionals. Bexlosteride is a research compound and should be handled by qualified personnel in a laboratory setting.
This technical support center provides guidance on common solubility and stability issues encountered during experiments with this compound (LY300502). The information is presented in a question-and-answer format to directly address potential user challenges.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its primary mechanism of action?
This compound (also known as LY300502) is a potent and selective non-competitive inhibitor of the type I 5α-reductase enzyme.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound effectively reduces DHT levels.
Below is a simplified representation of the signaling pathway affected by this compound.
Troubleshooting Guides
Solubility Issues
Problem: I am having difficulty dissolving this compound.
Answer: this compound is a hydrophobic molecule and is practically insoluble in water. To achieve dissolution, organic solvents are necessary.
Recommended Solvents and Procedures:
For initial stock solutions, it is recommended to use polar aprotic solvents. The following table provides guidance on solvents that are commonly used for similar compounds.
| Solvent | Recommended Starting Concentration | Notes |
| Dimethyl Sulfoxide (DMSO) | 10-20 mg/mL | DMSO is a strong solvent for many organic compounds. Prepare a concentrated stock and dilute with aqueous buffers for cell-based assays. Be mindful of potential DMSO toxicity in your experimental system. |
| Ethanol | 5-10 mg/mL | Ethanol can be a suitable solvent. For aqueous dilutions, ensure the final ethanol concentration is compatible with your assay. |
| Dimethylformamide (DMF) | 10-20 mg/mL | Similar to DMSO, DMF is a strong organic solvent. Use with caution and consider its compatibility with your experimental setup. |
Experimental Protocol: Preparation of a 10 mM this compound Stock Solution in DMSO
-
Materials: this compound powder, Dimethyl Sulfoxide (DMSO, anhydrous), appropriate personal protective equipment (PPE), calibrated balance, volumetric flask, and micropipettes.
-
Procedure: a. Calculate the required mass of this compound for your desired volume and concentration (Molar Mass of this compound: 249.74 g/mol ). For 1 mL of a 10 mM solution, you will need 2.4974 mg. b. Accurately weigh the this compound powder and transfer it to a volumetric flask. c. Add a small amount of DMSO to the flask to dissolve the powder. Gentle vortexing or sonication can aid in dissolution. d. Once fully dissolved, bring the solution to the final volume with DMSO. e. Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
Below is a workflow for preparing a this compound stock solution.
Stability Issues
Problem: My experimental results are inconsistent, and I suspect this compound is degrading.
Answer: Like many small molecules, this compound can be susceptible to degradation under certain conditions. It is crucial to handle and store the compound properly to ensure its stability.
Factors Affecting Stability:
-
pH: Extreme pH conditions (highly acidic or alkaline) can lead to hydrolysis of the lactam ring in the this compound structure.
-
Temperature: Elevated temperatures can accelerate degradation.
-
Light: Exposure to UV light may cause photodegradation.
-
Oxidation: The presence of oxidizing agents could potentially modify the molecule.
Recommended Storage and Handling:
-
Solid Form: Store this compound powder in a tightly sealed container at -20°C, protected from light and moisture.
-
Stock Solutions: Store stock solutions in organic solvents (e.g., DMSO) at -20°C or -80°C in small, single-use aliquots to minimize freeze-thaw cycles.
-
Aqueous Solutions: It is not recommended to store this compound in aqueous solutions for extended periods. Prepare fresh dilutions from your stock solution for each experiment.
Experimental Protocol: General Forced Degradation Study
Forced degradation studies are essential to identify potential degradation products and establish the stability-indicating nature of analytical methods.
-
Objective: To evaluate the stability of this compound under various stress conditions.
-
Methodology:
-
Acid/Base Hydrolysis: Incubate this compound solutions in acidic (e.g., 0.1 N HCl) and basic (e.g., 0.1 N NaOH) conditions at room temperature and elevated temperatures (e.g., 60°C).
-
Oxidative Degradation: Treat a this compound solution with an oxidizing agent (e.g., 3% H₂O₂).
-
Thermal Degradation: Expose solid this compound and a solution to elevated temperatures (e.g., 60-80°C).
-
Photostability: Expose solid this compound and a solution to UV light (e.g., 254 nm) and visible light.
-
-
Analysis: Analyze the stressed samples at various time points using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC), to quantify the remaining this compound and detect any degradation products.
The following diagram illustrates a typical workflow for a forced degradation study.
Note on Data: As of the last update, specific, publicly available quantitative data on the solubility of this compound in various solvents and its degradation kinetics under different stress conditions are limited. The information provided is based on general principles for similar compounds. Researchers are encouraged to perform their own solubility and stability assessments for their specific experimental conditions.
References
Potential off-target effects of Bexlosteride
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with Bexlosteride. The information is designed to address specific issues that may arise during experimentation, with a focus on potential off-target effects.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action for this compound?
This compound is a potent and selective inhibitor of 5-alpha-reductase type I, an enzyme responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). By inhibiting this enzyme, this compound is expected to reduce local and systemic levels of DHT.
Q2: What are the known on-target physiological effects of inhibiting 5-alpha-reductase type I?
Inhibition of 5-alpha-reductase type I primarily affects androgen-sensitive tissues. The expected physiological consequences include a decrease in DHT levels, which can lead to a variety of systemic effects. While these are direct consequences of the intended mechanism, they may be considered undesirable in certain experimental contexts. These can include alterations in sexual function, mood, and gynecomastia.
Q3: Are there any known specific off-target binding partners for this compound?
As of the latest available information, specific off-target binding partners for this compound have not been extensively characterized in publicly available literature. However, related compounds in the 5-alpha-reductase inhibitor class have been shown to have off-target interactions. For example, finasteride has been demonstrated to interact with phenylethanolamine N-methyltransferase (PNMT).[1][2][3] Researchers should therefore consider the possibility of similar unforeseen interactions with this compound.
Q4: What is the "post-finasteride syndrome" and could it be relevant for this compound?
Post-finasteride syndrome is a term used to describe a constellation of persistent adverse effects, including sexual, psychological, and physical symptoms, that have been reported in some individuals after discontinuing finasteride treatment. The underlying mechanisms of this syndrome are not well understood. Given that this compound belongs to the same class of 5-alpha-reductase inhibitors, it is prudent for researchers to be aware of these potential long-term effects when designing and interpreting their studies.
Troubleshooting Guides
Problem 1: Unexpected Phenotype Observed in Cell-Based Assays
You are treating a cell line (e.g., a prostate cancer cell line like LNCaP) with this compound and observe a cellular phenotype that cannot be explained by the inhibition of 5-alpha-reductase alone (e.g., changes in cell morphology, proliferation, or expression of genes not known to be regulated by androgens).
Possible Cause 1: Off-target kinase inhibition.
-
Troubleshooting Step: Perform a broad-spectrum kinase inhibitor profiling assay. This can be done through commercial services that screen your compound against a panel of hundreds of kinases.
-
Data Interpretation: If this compound shows significant inhibition of one or more kinases, this could explain the unexpected phenotype.
Possible Cause 2: Interaction with other cellular receptors or enzymes.
-
Troubleshooting Step: A comprehensive off-target screening approach is recommended. This can involve computational methods, such as in silico screening against a library of protein structures, followed by in vitro validation.[1][2][3]
-
Data Interpretation: A confirmed "hit" from the off-target screening could be the cause of the unexpected cellular effects.
Problem 2: Inconsistent Results in Animal Models
You are administering this compound to an animal model and observe high variability in the physiological response or unexpected side effects that are not consistent with DHT reduction.
Possible Cause 1: Differences in drug metabolism between animals.
-
Troubleshooting Step: Perform pharmacokinetic (PK) and pharmacodynamic (PD) studies to assess the absorption, distribution, metabolism, and excretion (ADME) of this compound in your animal model.
-
Data Interpretation: High inter-individual variability in plasma concentrations of this compound or its metabolites could explain the inconsistent results.
Possible Cause 2: Off-target effects manifesting at the systemic level.
-
Troubleshooting Step: Based on the observed side effects, formulate hypotheses about potential off-target pathways. For example, if you observe changes in blood pressure or heart rate, you might investigate effects on adrenergic receptors or related pathways.
-
Data Interpretation: Targeted in vitro or ex vivo assays on tissues from the affected animals can help to confirm or refute these hypotheses.
Data Presentation
Since specific quantitative off-target data for this compound is not publicly available, the following tables are presented as templates for how such data should be structured and presented.
Table 1: Hypothetical Off-Target Kinase Profile of this compound
| Kinase Target | Percent Inhibition at 10 µM | IC50 (µM) |
| EGFR | 5% | > 100 |
| VEGFR2 | 8% | > 100 |
| SRC | 65% | 8.5 |
| LCK | 12% | > 100 |
| p38α | 9% | > 100 |
Table 2: Hypothetical Off-Target Receptor Binding Profile of this compound
| Receptor Target | Binding Affinity (Ki, nM) | Functional Assay (IC50, nM) |
| Androgen Receptor | > 10,000 | > 10,000 |
| Estrogen Receptor α | > 10,000 | > 10,000 |
| Glucocorticoid Receptor | 8,500 | > 10,000 |
| Sigma-1 Receptor | 250 | 450 |
Experimental Protocols
Protocol 1: In Vitro 5-Alpha-Reductase Inhibition Assay
This protocol describes how to measure the inhibitory activity of this compound on 5-alpha-reductase type I using cell lysates from a suitable cell line (e.g., LNCaP prostate cancer cells).
Materials:
-
LNCaP cells
-
Cell lysis buffer (e.g., RIPA buffer)
-
Testosterone
-
NADPH
-
This compound
-
DHT standard
-
LC-MS/MS system
Methodology:
-
Prepare Cell Lysate: Culture LNCaP cells to confluency. Harvest the cells and lyse them in a suitable buffer to release the cellular proteins, including 5-alpha-reductase.
-
Enzymatic Reaction: In a 96-well plate, combine the cell lysate, NADPH, and varying concentrations of this compound.
-
Initiate Reaction: Add testosterone to each well to start the enzymatic reaction. Incubate at 37°C for a specified time (e.g., 60 minutes).
-
Stop Reaction: Terminate the reaction by adding a stop solution (e.g., a strong acid).
-
Quantify DHT: Use a validated LC-MS/MS method to quantify the amount of DHT produced in each well.
-
Data Analysis: Calculate the percent inhibition of DHT formation at each concentration of this compound and determine the IC50 value.
Protocol 2: Androgen Receptor (AR) Reporter Gene Assay
This protocol is for determining if this compound has any direct agonist or antagonist activity on the androgen receptor.
Materials:
-
A suitable cell line stably transfected with an androgen receptor expression vector and an ARE-driven reporter gene (e.g., luciferase).
-
Cell culture medium
-
Testosterone or DHT (as an AR agonist)
-
This compound
-
Luciferase assay reagent
Methodology:
-
Cell Plating: Plate the reporter cell line in a 96-well plate and allow the cells to attach overnight.
-
Compound Treatment:
-
Agonist Mode: Treat the cells with varying concentrations of this compound alone.
-
Antagonist Mode: Treat the cells with a fixed concentration of an AR agonist (e.g., DHT) in the presence of varying concentrations of this compound.
-
-
Incubation: Incubate the plate for 18-24 hours.
-
Luciferase Assay: Lyse the cells and measure the luciferase activity according to the manufacturer's instructions.
-
Data Analysis:
-
Agonist Mode: Determine if this compound increases luciferase activity, indicating AR agonism.
-
Antagonist Mode: Determine if this compound decreases the DHT-induced luciferase activity, indicating AR antagonism, and calculate the IC50.
-
Visualizations
Caption: this compound's primary mechanism of action.
Caption: Experimental workflow for off-target investigation.
Caption: Logic diagram for troubleshooting unexpected results.
References
- 1. Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
Bexlosteride Cytotoxicity Assessment: Technical Support Center
Disclaimer: Bexlosteride is a compound for which development was halted during clinical trials, and as such, there is a lack of publicly available data on its specific cytotoxic effects in cell lines. This technical support guide utilizes data from its close analog, finasteride , a well-studied 5α-reductase inhibitor, as a proxy to provide guidance on experimental design and troubleshooting. The information presented here should be adapted and validated for this compound.
Frequently Asked Questions (FAQs)
Q1: What is the expected cytotoxic effect of this compound on cancer cell lines?
A1: As a 5α-reductase inhibitor, the primary mechanism of this compound, similar to finasteride, is the blockage of the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). In androgen-dependent prostate cancer cell lines like LNCaP, this can lead to a dose-dependent inhibition of cell proliferation[1]. However, in androgen-independent cell lines such as PC3 and DU145, or in non-prostatic cell lines, the cytotoxic effects may be less pronounced or absent[2][3]. Some studies on finasteride have shown no significant impact on the viability of certain cell lines[2].
Q2: At what concentrations should I test this compound for cytotoxicity?
A2: For initial screening, a wide range of concentrations is recommended. Based on studies with finasteride, a range from low micromolar (e.g., 0.1 µM) to higher concentrations (e.g., 50-100 µM) could be appropriate[1]. It is crucial to perform a dose-response curve to determine the optimal concentration range for your specific cell line.
Q3: Which cell lines are most appropriate for studying this compound's cytotoxic effects?
A3: The choice of cell line will depend on your research question.
-
Prostate Cancer:
-
LNCaP: An androgen-sensitive human prostate adenocarcinoma cell line, suitable for studying the effects of androgen deprivation.
-
PC3 and DU145: Androgen-insensitive human prostate cancer cell lines, useful for investigating mechanisms independent of the androgen receptor.
-
-
Normal Prostate:
-
RWPE-1: A non-tumorigenic human prostate epithelial cell line, which can serve as a control for cancer-specific effects.
-
-
Other Cancer Types: The effects on other cancer cell lines are less characterized and would require exploratory studies.
Q4: What is the underlying mechanism of cytotoxicity for this class of compounds?
A4: For finasteride, in sensitive cell lines like LNCaP, cytotoxicity is often linked to the induction of apoptosis. This process involves the modulation of the Bcl-2 family of proteins, leading to an increase in the pro-apoptotic protein Bax and a decrease in the anti-apoptotic proteins Bcl-2 and Bcl-xL. This shift in balance ultimately leads to the activation of executioner caspases, such as caspase-3, which orchestrate cell death.
Data Presentation: Effects of Finasteride on Cell Viability
The following table summarizes the observed effects of finasteride on the proliferation and viability of various cell lines. It is important to note the variability in outcomes, which can be dependent on the cell line, concentration, and duration of exposure.
| Cell Line | Type | Assay | Concentration Range | Observed Effect | Reference |
| LNCaP | Prostate Cancer (Androgen-Dependent) | MTT | 0.0001 - 10 µM | Dose-dependent inhibition of proliferation. | [1] |
| LNCaP | Prostate Cancer (Androgen-Dependent) | MTT | 0.4 - 1.6 µ g/well | Increased cellular proliferation. | [4] |
| DU145 | Prostate Cancer (Androgen-Independent) | MTT | 12.5 - 50 µ g/well | Significant inhibition of cell growth (53-59%). | [4] |
| DU145 | Prostate Cancer (Androgen-Independent) | MTT | 0.4 - 3.2 µ g/well | Increased cellular proliferation. | [4] |
| PC3 | Prostate Cancer (Androgen-Independent) | MTT | 0.4 - 1.6 µ g/well | Increased cellular proliferation. | [4] |
| RWPE-1 | Normal Prostate Epithelium | Trypan Blue | 10 - 50 µM | No significant effect on cell viability. | [2] |
| CRL-2221 | Normal Prostate | MTT | 0.4 - 1.6 µ g/well | Increased cellular proliferation. | [4] |
Note: The conflicting results highlight the importance of careful experimental design and validation for each cell line.
Troubleshooting Guide
| Issue | Possible Cause(s) | Suggested Solution(s) |
| No observed cytotoxicity at expected concentrations. | 1. The cell line is resistant to 5α-reductase inhibition. 2. The compound has low potency in the tested cell line. 3. Insufficient incubation time. | 1. Use a positive control known to induce apoptosis in your cell line. 2. Test a wider and higher range of concentrations. 3. Perform a time-course experiment (e.g., 24, 48, 72 hours). 4. Confirm the expression of 5α-reductase in your cell line. |
| Increased cell proliferation observed at low concentrations. | 1. Hormetic effect (a biphasic dose-response). 2. Off-target effects of the compound. | 1. Carefully evaluate a wide range of concentrations to characterize the biphasic response. 2. Investigate potential off-target signaling pathways. |
| High variability between replicate wells. | 1. Uneven cell seeding. 2. Inconsistent drug concentration. 3. Edge effects in the microplate. | 1. Ensure a single-cell suspension before seeding and mix gently. 2. Use calibrated pipettes and ensure proper mixing of the drug stock. 3. Avoid using the outer wells of the plate or fill them with sterile PBS. |
| Discrepancy between different cytotoxicity assays (e.g., MTT vs. LDH). | 1. Different cellular processes are being measured (metabolic activity vs. membrane integrity). 2. The compound may interfere with the assay chemistry. | 1. Understand the principle of each assay. A compound might reduce metabolic activity (MTT) without causing membrane leakage (LDH). 2. Run a cell-free assay control with the compound to check for direct interference. 3. Use multiple, complementary assays to confirm cytotoxicity (e.g., MTT, LDH, and a direct apoptosis assay like Annexin V). |
Experimental Protocols
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Assay for Cell Viability
This assay measures the metabolic activity of cells, which is an indicator of cell viability.
Materials:
-
96-well flat-bottom plates
-
This compound stock solution
-
Cell culture medium
-
MTT solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and incubate for 24 hours.
-
Treat the cells with various concentrations of this compound and a vehicle control. Incubate for the desired period (e.g., 24, 48, or 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C.
-
Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle-treated control.
LDH (Lactate Dehydrogenase) Cytotoxicity Assay
This assay quantifies the release of LDH from damaged cells into the culture medium, an indicator of compromised cell membrane integrity.
Materials:
-
96-well plates
-
This compound stock solution
-
Cell culture medium
-
LDH assay kit (containing substrate, cofactor, and dye)
-
Lysis buffer (provided in the kit for maximum LDH release control)
-
Microplate reader
Procedure:
-
Seed cells and treat with this compound as described for the MTT assay.
-
Prepare controls: a) untreated cells (spontaneous LDH release), b) vehicle-treated cells, and c) cells treated with lysis buffer (maximum LDH release).
-
After the incubation period, centrifuge the plate at 250 x g for 5 minutes.
-
Transfer the supernatant from each well to a new 96-well plate.
-
Add the LDH reaction mixture from the kit to each well.
-
Incubate for 10-30 minutes at room temperature, protected from light.
-
Add the stop solution provided in the kit.
-
Measure the absorbance at the wavelength specified in the kit's protocol (usually 490 nm).
-
Calculate the percentage of cytotoxicity using the formula: (% Cytotoxicity) = [(Sample Abs - Spontaneous Abs) / (Maximum Abs - Spontaneous Abs)] * 100.
Annexin V/Propidium Iodide (PI) Assay for Apoptosis
This flow cytometry-based assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.
Materials:
-
This compound stock solution
-
Annexin V-FITC (or another fluorochrome)
-
Propidium Iodide (PI)
-
1X Binding Buffer
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and treat with this compound and controls for the desired time.
-
Harvest the cells, including any floating cells from the supernatant.
-
Wash the cells with cold PBS and then resuspend them in 1X Binding Buffer.
-
Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.
-
Incubate for 15 minutes at room temperature in the dark.
-
Analyze the cells by flow cytometry.
-
Viable cells: Annexin V-negative and PI-negative.
-
Early apoptotic cells: Annexin V-positive and PI-negative.
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.
-
Necrotic cells: Annexin V-negative and PI-positive.
-
Mandatory Visualizations
References
- 1. Finasteride dose-dependently reduces the proliferation rate of the LnCap human prostatic cancer cell line in vitro - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Finasteride Inhibits Human Prostate Cancer Cell Invasion through MMP2 and MMP9 Downregulation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. ispub.com [ispub.com]
Technical Support Center: Overcoming Bexlosteride Resistance in Experimental Models
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers encountering resistance to bexlosteride and other 5α-reductase type 1 (SRD5A1) inhibitors in their experimental models. The information provided is based on studies of 5α-reductase inhibitors in various cancer models, particularly prostate cancer, due to the limited availability of data specifically on this compound resistance.
Frequently Asked Questions (FAQs)
Q1: What is this compound and what is its mechanism of action?
This compound is a potent and selective non-competitive inhibitor of 5α-reductase type 1 (SRD5A1), an enzyme that converts testosterone to the more potent androgen, dihydrotestosterone (DHT).[1] By inhibiting SRD5A1, this compound aims to reduce DHT levels within target tissues, thereby impeding androgen receptor (AR) signaling and downstream cellular processes like proliferation.
Q2: What are the potential mechanisms of resistance to this compound and other SRD5A1 inhibitors?
While direct studies on this compound resistance are limited, research on other 5α-reductase inhibitors in cancer models suggests several potential mechanisms:
-
Target Upregulation: Increased expression of the target enzyme, SRD5A1, can lead to resistance by overwhelming the inhibitory capacity of the drug at a given concentration. In some prostate cancer models, SRD5A1 expression is elevated.[2][3][4][5]
-
Alternative Androgen Synthesis Pathways: Cancer cells, particularly in castration-resistant prostate cancer (CRPC), can utilize alternative pathways to synthesize DHT from adrenal precursors like androstenedione. These pathways can be heavily reliant on SRD5A1, and their activation can sustain AR signaling despite the inhibition of the classical testosterone-to-DHT conversion.[1][6]
-
Androgen Receptor (AR) Alterations: Genetic changes in the androgen receptor, such as gene amplification, activating mutations, or the expression of ligand-binding domain-deficient splice variants (e.g., AR-V7), can lead to constitutive AR activity that is independent of DHT levels.[7] This would render SRD5A1 inhibition ineffective.
-
Drug Efflux Pumps: Overexpression of ATP-binding cassette (ABC) transporters can actively pump the drug out of the cell, reducing its intracellular concentration and efficacy. This is a general mechanism of drug resistance.
-
Genetic Polymorphisms: Variations in the SRD5A1 gene may affect the enzyme's structure and its affinity for inhibitors like this compound.[3]
Q3: In which experimental models has resistance to 5α-reductase inhibitors been observed?
Resistance has been primarily studied in prostate cancer models, including:
-
Cell Lines: LNCaP, PC3, DU145, and 22Rv1 are commonly used prostate cancer cell lines with varying sensitivities to androgens and 5α-reductase inhibitors.[8][9][10]
-
Xenograft Models: Human prostate cancer cell lines are implanted in immunodeficient mice to study tumor growth and response to therapy in an in vivo setting. These models have been instrumental in understanding the role of SRD5A1 in castration-resistant tumor growth.[6][11]
Troubleshooting Guides
Problem 1: Decreased or no response to this compound treatment in vitro.
| Possible Cause | Troubleshooting Steps |
| 1. Suboptimal Drug Concentration or Stability | Verify the concentration and stability of your this compound stock solution. Perform a dose-response experiment to determine the IC50 in your specific cell line. |
| 2. High SRD5A1 Expression | Quantify SRD5A1 mRNA and protein levels in your cells using qRT-PCR and Western blotting, respectively. Compare expression levels to sensitive cell lines. If expression is high, a higher concentration of this compound may be required. |
| 3. Androgen Receptor Alterations | Assess the expression of full-length AR and AR splice variants (e.g., AR-V7) using qRT-PCR and Western blotting. Sequence the AR gene to check for activating mutations. If AR alterations are present, consider combining this compound with an AR antagonist like enzalutamide. |
| 4. Alternative Androgen Synthesis | Culture cells in androgen-depleted media and supplement with various androgen precursors (e.g., testosterone, androstenedione) to determine the active androgen synthesis pathway. |
| 5. Drug Efflux | Treat cells with known ABC transporter inhibitors (e.g., verapamil, cyclosporin A) in combination with this compound to see if sensitivity is restored. |
Problem 2: Tumor regrowth in xenograft models despite this compound treatment.
| Possible Cause | Troubleshooting Steps |
| 1. Pharmacokinetic Issues | Assess the plasma and tumor concentrations of this compound to ensure adequate drug exposure. Adjust the dose or administration schedule if necessary. |
| 2. Upregulation of SRD5A1 in the Tumor | Harvest tumors at different time points during treatment and analyze SRD5A1 expression by immunohistochemistry or Western blotting. |
| 3. Development of Castration-Resistant Mechanisms | Analyze tumors for changes in AR expression, AR mutations, and the expression of enzymes involved in alternative androgen synthesis pathways.[1][6] |
| 4. Tumor Heterogeneity | The initial tumor may have contained a subpopulation of resistant cells that were selected for during treatment. Consider combination therapies to target multiple pathways simultaneously. |
Data Presentation
Table 1: Effect of SRD5A1 Overexpression on Testosterone-Induced PSA Secretion in LNCaP Cells
| Cell Line | Testosterone Concentration | Fold Increase in PSA Secretion (compared to no testosterone) |
| LNCaP-pTRE (Control) | 10 pM | 26-fold |
| LNCaP-pTRE-SRD5A1 | 10 pM | 56-fold |
| Data adapted from a study on the effects of 5 alpha R1 overexpression, demonstrating increased sensitivity to low testosterone concentrations.[2] |
Table 2: In Vitro Effect of Dutasteride (a dual SRD5A1/2 inhibitor) on Prostate Cell Growth
| Cell Line | Dutasteride Concentration (µ g/well ) | % Reduction in Cell Growth (Mean ± SD) |
| DU145 (Prostate Cancer) | 12.5 | 57% ± 2% |
| DU145 (Prostate Cancer) | 25 | 53% ± 4% |
| DU145 (Prostate Cancer) | 50 | 59% ± 1% |
| CRL-2221 (Normal Prostate) | Various doses | ~56% ± 2% |
| Data from a study showing the inhibitory effect of dutasteride on prostate cell viability.[8] |
Experimental Protocols
Protocol 1: Generation of a this compound-Resistant Cell Line
This protocol describes a method for developing a cell line with acquired resistance to this compound through continuous exposure to escalating drug concentrations.[12][13]
-
Determine Initial IC50: Culture the parental cell line (e.g., LNCaP) and determine the concentration of this compound that inhibits cell growth by 50% (IC50) using a cell viability assay (e.g., MTT, CellTiter-Glo®).
-
Initial Exposure: Continuously culture the parental cells in media containing this compound at a concentration equal to the IC50.
-
Monitor Cell Growth: Monitor the cells for signs of recovery and proliferation. Initially, a significant portion of the cells may die.
-
Dose Escalation: Once the cells have adapted and are proliferating steadily at the current drug concentration, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.
-
Repeat Cycles: Repeat steps 3 and 4 until the cells are able to proliferate in the presence of a significantly higher concentration of this compound (e.g., 5-10 times the initial IC50).
-
Characterize Resistant Cells: Once a resistant cell line is established, perform molecular and cellular analyses to investigate the mechanisms of resistance as outlined in the troubleshooting guides.
Protocol 2: In Vivo Xenograft Study to Evaluate this compound Resistance
This protocol outlines a general procedure for assessing this compound efficacy and potential resistance in a mouse xenograft model.
-
Cell Implantation: Subcutaneously inject a suspension of prostate cancer cells (e.g., 1-2 x 10^6 LNCaP cells mixed with Matrigel) into the flanks of male immunodeficient mice (e.g., nude or SCID).
-
Tumor Growth: Allow tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment Initiation: Randomize the mice into control and treatment groups. Administer this compound to the treatment group via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule. The control group should receive the vehicle.
-
Tumor Monitoring: Measure tumor volume (e.g., using calipers) and body weight regularly (e.g., twice a week).
-
Assessment of Resistance: If tumors in the this compound-treated group initially regress or stabilize but then begin to regrow, this indicates the development of resistance.
-
Tissue Collection and Analysis: At the end of the study, euthanize the mice and collect tumors and blood. Analyze the tumors for the expression of SRD5A1, AR, and other potential resistance markers. Measure serum PSA and this compound levels.
Mandatory Visualizations
Caption: Signaling pathway of this compound action and potential resistance mechanisms.
Caption: Workflow for investigating this compound resistance in vitro and in vivo.
References
- 1. Dihydrotestosterone synthesis bypasses testosterone to drive castration-resistant prostate cancer - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Overexpression of 5 alpha-reductase type 1 increases sensitivity of prostate cancer cells to low concentrations of testosterone - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. aacrjournals.org [aacrjournals.org]
- 4. SRD5A1 | Cancer Genetics Web [cancer-genetics.org]
- 5. academic.oup.com [academic.oup.com]
- 6. pnas.org [pnas.org]
- 7. Androgen Receptor Signaling Inhibition in Advanced Castration Resistance Prostate Cancer: What Is Expected for the Near Future? - PMC [pmc.ncbi.nlm.nih.gov]
- 8. ispub.com [ispub.com]
- 9. Dutasteride, the dual 5alpha-reductase inhibitor, inhibits androgen action and promotes cell death in the LNCaP prostate cancer cell line - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. scispace.com [scispace.com]
- 11. 5α-Reductase Inhibition Suppresses Testosterone-Induced Initial Regrowth of Regressed Xenograft Prostate Tumors in Animal Models - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Protocol to identify small-molecule inhibitors against cancer drug resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting inconsistent results with Bexlosteride
This technical support center provides troubleshooting guidance and frequently asked questions for researchers using Osimertinib in preclinical experiments.
Troubleshooting Guide
This guide addresses common issues that may arise during in vitro and in vivo experiments with Osimertinib, helping researchers identify potential causes and solutions for inconsistent results.
Q1: I am observing variable IC50 values for Osimertinib in my cell viability assays. What could be the cause?
Inconsistent IC50 values can stem from several factors related to cell culture conditions, assay methodology, and the compound itself.
-
Cell Line Integrity:
-
Mycoplasma Contamination: Contamination can alter cellular metabolism and drug response. Regularly test your cell lines for mycoplasma.
-
Cell Line Authenticity: Ensure the cell line has not been misidentified or cross-contaminated. Perform short tandem repeat (STR) profiling to confirm its identity.
-
Passage Number: High passage numbers can lead to genetic drift and altered phenotypes. Use cells within a consistent and low passage range for all experiments.
-
-
Experimental Parameters:
-
Cell Seeding Density: Ensure a consistent number of cells are seeded across all wells, as density can affect growth rates and drug sensitivity.
-
Assay Duration: The incubation time with Osimertinib can influence the IC50 value. A 72-hour incubation is common, but consistency is key.[1]
-
Reagent Quality: Use high-quality, fresh reagents (e.g., MTT, CellTiter-Glo) and ensure proper storage conditions.
-
-
Compound Handling:
-
Solubility: Osimertinib is typically dissolved in DMSO. Ensure it is fully dissolved before diluting in culture medium to avoid precipitation.
-
Storage: Prepare fresh dilutions for each experiment from a frozen stock. Avoid repeated freeze-thaw cycles of the stock solution.
-
Here is a workflow to help troubleshoot inconsistent IC50 results:
Q2: My Osimertinib-sensitive cell line is showing reduced response over time. Why is this happening?
This is a common issue and often points to the development of acquired resistance. Osimertinib resistance can be broadly categorized into EGFR-dependent and EGFR-independent mechanisms.[2]
-
EGFR-Dependent Resistance:
-
C797S Mutation: The most well-known on-target resistance mechanism is the acquisition of a C797S mutation in the EGFR kinase domain.[3][4] This mutation prevents the covalent binding of Osimertinib to the Cys797 residue.[3][5]
-
Loss of T790M: In cell lines that are sensitive to Osimertinib due to the T790M mutation, loss of this mutation can sometimes occur, leading to resistance.[4][6]
-
-
EGFR-Independent Resistance (Bypass Pathways):
-
MET Amplification: Upregulation of the MET receptor tyrosine kinase pathway is a common bypass mechanism.[7]
-
HER2 Amplification: Similar to MET, amplification of HER2 can provide an alternative signaling route for cell survival.[7]
-
Activation of Downstream Pathways: Activation of pathways like RAS-MAPK or PI3K can also confer resistance.[7]
-
To investigate, you can perform molecular analyses on your resistant cell line compared to the parental line:
-
Sequencing: Sequence the EGFR gene to check for new mutations like C797S.
-
Western Blotting: Assess the phosphorylation status of EGFR, MET, HER2, AKT, and ERK to identify activated bypass pathways.[8]
Q3: I'm not seeing the expected tumor growth inhibition in my in vivo xenograft model. What should I check?
Suboptimal efficacy in vivo can be due to issues with the animal model, drug formulation, or dosing regimen.
-
Animal Model:
-
Tumor Engraftment: Ensure that tumors are well-established and have reached a suitable size before starting treatment.
-
Mouse Strain: Use an appropriate immunocompromised mouse strain (e.g., nude or SCID mice) to ensure proper tumor growth.[9]
-
-
Drug Administration:
-
Vehicle: Osimertinib is often suspended in 0.5% HPMC (hydroxypropyl methylcellulose).[10] Ensure the vehicle is appropriate and does not cause toxicity.
-
Dosing and Schedule: A common oral dose in mouse xenograft models is 25 mg/kg, once daily.[11][12] Verify that the dose and frequency are appropriate for your model and research question.
-
Pharmacokinetics: Inconsistent results could be due to poor absorption or rapid metabolism. While Osimertinib generally has good oral bioavailability, factors like animal health can influence its pharmacokinetics.[13]
-
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of Osimertinib?
Osimertinib is a third-generation, irreversible epidermal growth factor receptor (EGFR) tyrosine kinase inhibitor (TKI).[2][3] It selectively targets both EGFR TKI-sensitizing mutations (like exon 19 deletions and L858R) and the T790M resistance mutation, while having significantly less activity against wild-type (WT) EGFR.[3][14] Osimertinib forms a covalent bond with the cysteine-797 residue in the ATP-binding site of the EGFR kinase, which irreversibly blocks its signaling activity and inhibits downstream pathways like PI3K/AKT and RAS/MAPK that are crucial for cell proliferation and survival.[5][15]
Q2: Which non-small cell lung cancer (NSCLC) cell lines are commonly used to study Osimertinib?
-
H1975: This cell line harbors both the L858R sensitizing mutation and the T790M resistance mutation, making it a key model for studying second-line treatment scenarios.[3][16]
-
PC-9: This line has an exon 19 deletion and is sensitive to first-generation EGFR TKIs. It is often used as a parental line to generate T790M-positive resistant clones (e.g., PC-9ER).[3][16]
-
HCC827: Similar to PC-9, this line also has an exon 19 deletion and is highly sensitive to EGFR inhibition.[17]
Q3: What are the known mechanisms of acquired resistance to Osimertinib?
Resistance to Osimertinib is a significant clinical challenge and can occur through various mechanisms:
-
On-Target (EGFR-dependent):
-
Acquisition of the C797S mutation in the EGFR kinase domain is a primary mechanism.[4]
-
Less common mutations in EGFR can also arise.
-
-
Off-Target (EGFR-independent):
-
Bypass Pathway Activation: This is a major category of resistance and includes:
-
Phenotypic Transformation: In some cases, the cancer can transform from NSCLC to small cell lung cancer (SCLC), which is not dependent on EGFR signaling.[7]
-
Quantitative Data Summary
The following tables summarize key quantitative data for Osimertinib from preclinical studies.
Table 1: In Vitro IC50 Values of Osimertinib in NSCLC Cell Lines
| Cell Line | EGFR Mutation Status | IC50 (nM) | Reference(s) |
| PC-9 | exon 19 deletion | 8 - 23 | [16][18] |
| HCC827 | exon 19 deletion | ~15 | [3] |
| H1975 | L858R / T790M | 4.6 - 15 | [3][16] |
| PC-9ER | exon 19 del / T790M | 166 | [16] |
| Calu-3 | WT EGFR | 650 | [18] |
| LoVo | WT EGFR | 493.8 | [19] |
Table 2: In Vivo Efficacy of Osimertinib in Xenograft Models
| Model | Cell Line | Dose & Schedule | Outcome | Reference(s) |
| Mouse Xenograft | PC-9 (EGFRm) | 25 mg/kg, PO, QD | Sustained tumor regression | [10] |
| Mouse Xenograft | H1975 (L858R/T790M) | 25 mg/kg, PO, QD | Inhibited tumor progression | [11] |
| PDX Model | CTG-1082 (G719X) | 25 mg/kg, PO, QD | Significant tumor growth inhibition | [12] |
| PDX Model | LU0387 (Ex20Ins) | 25 mg/kg, PO, QD | Significant tumor growth inhibition | [20] |
PDX: Patient-Derived Xenograft; PO: Per os (by mouth); QD: Quaque die (once a day)
Table 3: Pharmacokinetic Parameters of Osimertinib
| Species | Parameter | Value | Reference(s) |
| Human | Half-life (t½) | ~48 hours | [13] |
| Human | Oral Clearance (CL/F) | 14.3 L/h | [13] |
| Mouse | Brain Penetration | Greater than gefitinib, rociletinib, or afatinib | [10][21] |
Key Experimental Protocols
1. Cell Viability (MTT) Assay
This protocol is a general guideline for assessing the effect of Osimertinib on the proliferation of adherent NSCLC cell lines.
-
Materials:
-
NSCLC cell lines (e.g., H1975, PC-9)
-
Complete growth medium (e.g., RPMI-1640 with 10% FBS)
-
96-well flat-bottom plates
-
Osimertinib stock solution (e.g., 10 mM in DMSO)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization buffer (e.g., DMSO or 0.01 M HCl in 10% SDS)
-
Plate reader (570 nm wavelength)
-
-
Procedure:
-
Trypsinize and count cells. Seed 3,000-5,000 cells per well in a 96-well plate in 100 µL of complete growth medium.
-
Incubate overnight at 37°C, 5% CO2 to allow cells to attach.
-
Prepare serial dilutions of Osimertinib in complete growth medium from the DMSO stock. Ensure the final DMSO concentration is consistent across all wells and typically ≤0.1%.
-
Remove the medium from the wells and add 100 µL of the diluted Osimertinib or vehicle control (medium with DMSO).
-
Incubate for 72 hours at 37°C, 5% CO2.[1]
-
Add 10 µL of MTT solution to each well and incubate for 3-4 hours at 37°C until formazan crystals are visible.
-
Carefully remove the medium and add 100 µL of solubilization buffer to each well.
-
Agitate the plate on a shaker for 15 minutes to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value.
-
2. Western Blot for EGFR Pathway Analysis
This protocol allows for the assessment of protein expression and phosphorylation status of EGFR and downstream effectors like AKT and ERK.
-
Materials:
-
Treated cell pellets or tumor tissue lysates
-
RIPA buffer with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
Transfer system (e.g., wet or semi-dry) and PVDF membranes
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (e.g., anti-p-EGFR, anti-EGFR, anti-p-AKT, anti-AKT, anti-p-ERK, anti-ERK, anti-GAPDH/β-actin)
-
HRP-conjugated secondary antibodies
-
Enhanced chemiluminescence (ECL) substrate
-
Imaging system
-
-
Procedure:
-
Lysate Preparation: Lyse cell pellets or homogenized tissue in ice-cold RIPA buffer. Centrifuge to pellet cell debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE: Denature 20-30 µg of protein per sample by boiling in Laemmli buffer. Load samples onto an SDS-PAGE gel and run until adequate separation is achieved.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF membrane.
-
Blocking: Block the membrane for 1 hour at room temperature in blocking buffer to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the desired primary antibody (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Washing: Repeat the washing step.
-
Detection: Apply ECL substrate to the membrane and capture the signal using an imaging system.
-
Analysis: Quantify band intensity relative to a loading control (e.g., GAPDH or β-actin). Compare the levels of phosphorylated proteins to total protein levels.[8][22]
-
3. In Vivo Xenograft Tumor Model
This protocol describes a general procedure for establishing a subcutaneous xenograft model to test the efficacy of Osimertinib.
-
Materials:
-
Immunocompromised mice (e.g., 6-8 week old female athymic nude mice)
-
NSCLC cells (e.g., H1975)
-
Matrigel (optional)
-
Osimertinib
-
Vehicle for oral gavage (e.g., 0.5% HPMC + 0.1% Tween 80)
-
Calipers for tumor measurement
-
-
Procedure:
-
Cell Preparation: Harvest cells during their logarithmic growth phase. Resuspend 2-5 x 10^6 cells in 100-200 µL of sterile PBS, optionally mixed 1:1 with Matrigel.
-
Tumor Implantation: Subcutaneously inject the cell suspension into the flank of each mouse.
-
Tumor Growth Monitoring: Monitor the mice regularly for tumor formation. Once tumors are palpable, measure their dimensions with calipers 2-3 times per week. Calculate tumor volume using the formula: (Length x Width²) / 2.
-
Randomization: When tumors reach an average volume of 100-200 mm³, randomize the mice into treatment groups (e.g., vehicle control, Osimertinib 25 mg/kg).
-
Treatment Administration: Administer Osimertinib or vehicle daily via oral gavage.[11][12] Monitor the body weight of the mice as an indicator of toxicity.
-
Efficacy Assessment: Continue to measure tumor volumes throughout the study.
-
Endpoint: The study can be concluded when tumors in the control group reach a predetermined size, or at a set time point. At the endpoint, tumors can be excised for further analysis (e.g., western blotting, histology).[11]
-
References
- 1. researchgate.net [researchgate.net]
- 2. Acquired resistance mechanisms to osimertinib: The constant battle - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Osimertinib in the treatment of non-small-cell lung cancer: design, development and place in therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Osimertinib Resistance: Molecular Mechanisms and Emerging Treatment Options - PMC [pmc.ncbi.nlm.nih.gov]
- 5. What is the mechanism of Osimertinib mesylate? [synapse.patsnap.com]
- 6. researchgate.net [researchgate.net]
- 7. [PDF] Resistance mechanisms to osimertinib in EGFR-mutated non-small cell lung cancer | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. Characterization of in vivo resistance to osimertinib and JNJ-61186372, an EGFR/Met bi-specific antibody, reveals unique and consensus mechanisms of resistance - PMC [pmc.ncbi.nlm.nih.gov]
- 10. aacrjournals.org [aacrjournals.org]
- 11. In vivo imaging xenograft models for the evaluation of anti‐brain tumor efficacy of targeted drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. Pharmacokinetic and dose‐finding study of osimertinib in patients with impaired renal function and low body weight - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Mechanism of Action – TAGRISSO® (osimertinib) [tagrissohcp.com]
- 15. What is the mechanism of action of Osimertinib mesylate? [synapse.patsnap.com]
- 16. Characterization of the efficacies of osimertinib and nazartinib against cells expressing clinically relevant epidermal growth factor receptor mutations - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Pharmacological effects of osimertinib on a chicken chorioallantoic membrane xenograft model with the EGFR exon‐19‐deleted advanced NSCLC mutation - PMC [pmc.ncbi.nlm.nih.gov]
- 18. A consensus on the role of osimertinib in non-small cell lung cancer from the AME Lung Cancer Collaborative Group - PMC [pmc.ncbi.nlm.nih.gov]
- 19. selleckchem.com [selleckchem.com]
- 20. researchgate.net [researchgate.net]
- 21. Preclinical Comparison of Osimertinib with Other EGFR-TKIs in EGFR-Mutant NSCLC Brain Metastases Models, and Early Evidence of Clinical Brain Metastases Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
Technical Support Center: Bexlosteride Degradation Studies
This technical support center provides guidance for researchers, scientists, and drug development professionals working with Bexlosteride. The information herein is compiled from established principles of drug degradation analysis and data from structurally similar 5α-reductase inhibitors, such as Finasteride, due to the limited publicly available data on this compound's specific degradation pathways.
Frequently Asked Questions (FAQs)
Q1: What are the expected degradation pathways for this compound?
A1: Based on its chemical structure, a 4-azasteroid derivative, this compound is potentially susceptible to degradation through hydrolysis (both acidic and alkaline), oxidation, and photodegradation.[1][2] The lactam ring and the tertiary amine in the structure are likely points of hydrolytic attack. Metabolic degradation in biological systems would likely involve Phase I (oxidation, hydroxylation) and Phase II (glucuronidation) reactions, similar to other 5α-reductase inhibitors.[3][4]
Q2: What are the typical byproducts observed during the degradation of similar 4-azasteroid compounds?
A2: For analogous compounds like Finasteride, acidic hydrolysis has been shown to yield several degradation products resulting from the opening of the A-ring lactam and other modifications.[5] Alkaline conditions can also lead to the formation of specific degradants.[6][7] Metabolic studies on Finasteride have identified hydroxylated metabolites (e.g., ω-hydroxyfinasteride) and their subsequent glucuronide conjugates as major byproducts.[3][4][8]
Q3: Which analytical techniques are recommended for studying this compound degradation?
A3: A stability-indicating high-performance liquid chromatography (HPLC) method with UV detection is the primary technique for separating and quantifying this compound and its degradation products.[1][2][6] For structural elucidation of the byproducts, hyphenated techniques such as liquid chromatography-mass spectrometry (LC-MS) and, for definitive structure confirmation, isolation followed by nuclear magnetic resonance (NMR) spectroscopy are recommended.[1][5]
Q4: How should I design a forced degradation study for this compound?
A4: Forced degradation studies should be designed according to ICH guidelines (Q1A(R2)).[9] This involves subjecting this compound solutions to stress conditions such as:
-
Acidic Hydrolysis: 0.1 N to 1 N HCl at elevated temperatures (e.g., 60-80°C).[1]
-
Alkaline Hydrolysis: 0.1 N to 1 N NaOH at elevated temperatures.[1]
-
Oxidation: 3-30% hydrogen peroxide at room temperature or slightly elevated temperatures.
-
Thermal Stress: Exposing the solid drug substance to dry heat (e.g., 105°C).
-
Photostability: Exposing the drug substance to a combination of visible and UV light.[2]
The goal is to achieve 5-20% degradation to ensure that the analytical methods can detect and resolve the byproducts from the parent drug.
Troubleshooting Guides
| Issue | Possible Cause | Recommended Solution |
| No degradation observed under stress conditions. | Stress conditions are too mild. | Increase the concentration of the stressor (acid, base, peroxide), increase the temperature, or prolong the exposure time.[1] Ensure proper solubility of this compound in the stress medium. |
| Complete degradation of this compound. | Stress conditions are too harsh. | Reduce the concentration of the stressor, lower the temperature, or shorten the exposure time. Perform a time-course experiment to find the optimal degradation level (5-20%). |
| Poor peak shape or resolution in HPLC analysis. | Inappropriate mobile phase pH or composition. | Adjust the mobile phase pH to ensure proper ionization of this compound and its byproducts. Experiment with different organic modifiers (acetonitrile vs. methanol) and gradients.[1][2] |
| Mass balance in the stability study is less than 95%. | Some degradation products are not being detected. | Ensure the detection wavelength is appropriate for both the parent drug and the byproducts. Use a photodiode array (PDA) detector to evaluate peak purity and identify optimal wavelengths.[2] Consider the possibility of non-UV active or volatile byproducts. |
| Inconsistent results between experimental repeats. | Instability of degradation byproducts. | Analyze the stressed samples immediately after preparation. If necessary, store them at low temperatures and protected from light to prevent further degradation before analysis. |
Experimental Protocols
Protocol 1: Forced Hydrolytic Degradation of this compound
-
Preparation of Stock Solution: Prepare a 1 mg/mL stock solution of this compound in a suitable organic solvent (e.g., methanol or acetonitrile).
-
Acid Hydrolysis:
-
Transfer an aliquot of the stock solution to a volumetric flask.
-
Add an equal volume of 1 N HCl.
-
Heat the solution at 80°C for a specified time (e.g., 2, 4, 8 hours).
-
Cool the solution to room temperature and neutralize with an appropriate amount of 1 N NaOH.
-
Dilute to the final concentration with the mobile phase.
-
-
Alkaline Hydrolysis:
-
Follow the same procedure as for acid hydrolysis, but use 1 N NaOH for degradation and 1 N HCl for neutralization.
-
-
Analysis: Analyze the samples by a validated stability-indicating HPLC method.
Protocol 2: HPLC Method for this compound and its Degradation Products
-
Column: C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic acid in water
-
Mobile Phase B: Acetonitrile
-
Gradient: 10% B to 90% B over 20 minutes, followed by a 5-minute hold at 90% B.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30°C
-
Detection: UV at 210 nm
-
Injection Volume: 10 µL
Quantitative Data Summary
Note: The following data is hypothetical and for illustrative purposes, based on typical results for similar compounds.
Table 1: Summary of this compound Degradation under Forced Conditions
| Stress Condition | Time (hours) | This compound Remaining (%) | Major Degradation Product 1 (%) | Major Degradation Product 2 (%) |
| 0.1 N HCl, 60°C | 8 | 85.2 | 9.8 | 3.5 |
| 0.1 N NaOH, 60°C | 4 | 90.1 | 6.2 | Not Detected |
| 10% H₂O₂, RT | 24 | 92.5 | 4.1 | 2.3 |
| Thermal (105°C) | 48 | 98.7 | Not Detected | Not Detected |
| Photostability | 24 | 95.3 | 2.1 | 1.8 |
Visualizations
Caption: Plausible degradation pathways of this compound.
Caption: Workflow for this compound degradation studies.
References
- 1. ijrpp.com [ijrpp.com]
- 2. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Finasteride metabolism and pharmacogenetics: new approaches to personalized prevention of prostate cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Identification of finasteride metabolites in human bile and urine by high-performance liquid chromatography/tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. Stability Study of Finasteride: Stability-Indicating LC Method, In Silico and LC-ESI-MS Analysis of Major Degradation Product, and an In Vitro Biological Safety Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. ijpsr.com [ijpsr.com]
- 8. In vitro biotransformation of finasteride in rat hepatic microsomes. Isolation and characterization of metabolites - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. fda.gov [fda.gov]
How to prevent Bexlosteride precipitation in media
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in preventing the precipitation of Bexlosteride in cell culture media during their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and why is it used in cell culture experiments?
This compound (also known as LY300502) is a potent and selective inhibitor of the human type I 5α-reductase enzyme.[1][2] In research, it is often used in cell culture models, such as LNCaP human prostatic adenocarcinoma cells, to study its metabolic inhibitory, antiproliferative, and antisecretory effects, particularly in the context of prostate cancer research.[1]
Q2: Why is my this compound precipitating in the cell culture medium?
Precipitation of this compound in aqueous cell culture media is a common issue due to its hydrophobic nature and poor water solubility. When a concentrated stock solution of this compound, typically dissolved in an organic solvent like DMSO, is diluted into the aqueous environment of the culture medium, the compound can come out of solution if its solubility limit is exceeded.[3] This can be influenced by the final concentration of this compound, the final concentration of the organic solvent, the composition of the media (e.g., presence of serum), temperature, and pH.
Q3: What is the recommended solvent for preparing a this compound stock solution?
Q4: What is the maximum recommended final concentration of DMSO in the cell culture medium?
To minimize solvent-induced cytotoxicity, the final concentration of DMSO in the cell culture medium should generally be kept low, typically below 0.5% (v/v), and ideally at 0.1% or lower. The tolerance to DMSO can be cell line-dependent, so it is advisable to run a vehicle control to assess the impact of the solvent on your specific cells.
Q5: Can I dissolve this compound directly in the culture medium?
Directly dissolving this compound in aqueous culture medium is generally not recommended due to its poor solubility, which will likely lead to precipitation and an inaccurate final concentration.
Troubleshooting Guide: Preventing this compound Precipitation
This guide provides a systematic approach to troubleshooting and preventing the precipitation of this compound in your cell culture experiments.
Problem: Precipitate observed in media after adding this compound.
Workflow for Troubleshooting Precipitation
Caption: Troubleshooting workflow for this compound precipitation.
| Potential Cause | Recommended Solution |
| High Final Concentration of this compound | The concentration of this compound in the media may exceed its solubility limit. Solution: Perform a dose-response experiment to determine the maximum soluble concentration under your experimental conditions. Consider lowering the working concentration if possible. |
| Improper Dilution Technique | Adding the this compound stock solution directly to the full volume of media can cause localized high concentrations, leading to precipitation. Solution: Use a stepwise dilution method. A recommended technique is to add the warm culture medium drop-wise to the this compound stock solution while vortexing or stirring gently.[4] This allows for a more gradual dilution and can prevent the compound from crashing out of solution. |
| Low Media Temperature | Solubility often decreases at lower temperatures. Solution: Ensure your cell culture medium is pre-warmed to 37°C before adding the this compound stock solution. Keeping the medium warm during dilution can also be beneficial.[4] |
| Suboptimal Solvent Concentration | While the stock may be stable, the final concentration of the organic solvent (e.g., DMSO) in the media might be too low to maintain this compound's solubility. Solution: While you must be mindful of solvent toxicity, ensure the final solvent concentration is sufficient. If you need to increase the final this compound concentration, you may need to prepare a more concentrated stock solution to keep the final solvent volume low. |
| Media Components | The presence of proteins, such as those in Fetal Bovine Serum (FBS), can help stabilize hydrophobic compounds and prevent precipitation. Solution: If using serum-free media, consider whether a low percentage of serum (e.g., 1%) can be tolerated in your experiment. Alternatively, a three-step solubilization method involving pre-dilution in warm FBS before the final dilution in media has been shown to be effective for other hydrophobic compounds.[5] |
Experimental Protocols
Protocol 1: Standard Method for Preparing this compound Working Solution
This protocol is a general guideline for preparing a this compound working solution from a DMSO stock.
-
Prepare a High-Concentration Stock Solution:
-
Dissolve this compound powder in 100% DMSO to create a high-concentration stock solution (e.g., 10-50 mM).
-
Ensure the powder is completely dissolved. Gentle warming (to 37°C) or vortexing may aid dissolution.
-
Store the stock solution at -20°C or -80°C in small aliquots to avoid repeated freeze-thaw cycles.
-
-
Prepare the Working Solution:
-
Warm the cell culture medium (containing serum, if applicable) to 37°C.
-
In a sterile tube, add the required volume of your this compound stock solution.
-
Slowly add the pre-warmed medium to the tube containing the this compound stock solution in a drop-wise manner while gently vortexing or swirling the tube.
-
Bring the solution to the final desired volume with the pre-warmed medium.
-
Visually inspect the solution for any signs of precipitation before adding it to your cell cultures.
-
Protocol 2: Three-Step Solubilization Method for Highly Insoluble Compounds
This method is adapted from a protocol for other highly hydrophobic compounds and may improve the solubility of this compound.[5]
-
Step 1: Prepare Initial Stock in Organic Solvent:
-
Dissolve this compound in DMSO to your desired high concentration. If necessary, briefly vortex and warm to 37°C to ensure complete dissolution.[5]
-
-
Step 2: Intermediate Dilution in Serum:
-
Pre-warm Fetal Bovine Serum (FBS) to approximately 50°C.
-
Dilute the this compound stock solution 10-fold with the pre-warmed FBS.[5] Keep this solution warm.
-
-
Step 3: Final Dilution in Culture Media:
-
Perform the final dilution of the this compound-FBS mixture into your pre-warmed cell culture medium (which should also contain its normal percentage of FBS, e.g., 10%) to achieve the final working concentration.[5]
-
Logical Flow for Solution Preparation
Caption: Recommended workflow for preparing this compound working solution.
Quantitative Data Summary
| Solvent/Medium | Temperature (°C) | Maximum Soluble Concentration of this compound | Observations |
| 100% DMSO | 25 | To be determined | Clear solution |
| RPMI-1640 + 10% FBS (0.1% DMSO) | 37 | To be determined | Note any precipitation |
| DMEM + 10% FBS (0.1% DMSO) | 37 | To be determined | Note any precipitation |
| Serum-Free Medium (0.1% DMSO) | 37 | To be determined | Note any precipitation |
References
Validation & Comparative
Bexlosteride and Finasteride: A Comparative Analysis of 5α-Reductase Isoform Selectivity
In the landscape of androgen-related disorder therapeutics, the selective inhibition of 5α-reductase (5-AR) isoforms remains a critical area of research. This guide provides a detailed comparison of two notable 5-AR inhibitors, bexlosteride and finasteride, with a focus on their selectivity for the different 5-AR isoforms. This analysis is intended for researchers, scientists, and professionals in drug development, offering a comprehensive overview supported by experimental data.
Introduction to 5α-Reductase and its Inhibitors
The enzyme 5α-reductase is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Three isoforms of this enzyme have been identified: type 1, type 2, and type 3. While type 2 is predominantly found in the prostate and hair follicles, type 1 is more prevalent in the skin and sebaceous glands. The differential expression of these isoforms has significant implications for the targeted treatment of conditions such as benign prostatic hyperplasia (BPH), androgenetic alopecia, and prostate cancer.
Finasteride, a well-established 5-AR inhibitor, is known for its selective inhibition of the type 2 and type 3 isoforms of the enzyme. In contrast, this compound, a compound that underwent clinical development but was never marketed, is characterized as a potent and selective inhibitor of the type 1 isoform.[1]
Quantitative Comparison of Inhibitory Activity
The following table summarizes the in vitro inhibitory concentrations (IC50) of this compound and finasteride against different 5-AR isoforms, providing a quantitative measure of their potency and selectivity.
| Compound | 5-AR Isoform | IC50 (nM) | Reference(s) |
| This compound | Type 1 | ~5.77 | [2][3] |
| Finasteride | Type 1 | 360 | [4] |
| Type 2 | 4.2 - 69 | [4] |
Experimental Protocols
The determination of the inhibitory activity of compounds like this compound and finasteride on 5-AR isoforms relies on robust in vitro assays. A common methodology involves the following key steps:
1. Enzyme Source Preparation:
-
Tissue Homogenates: A widely used approach involves the preparation of microsomal fractions from tissues known to express specific 5-AR isoforms. For instance, the prostate gland is a rich source of type 2 5-AR, while the liver can be used for type 1. The tissue is homogenized and subjected to differential centrifugation to isolate the microsomal fraction containing the enzyme.
-
Cell Lines: Cultured cell lines that endogenously express or are engineered to overexpress specific 5-AR isoforms are also valuable tools. The LNCaP human prostate adenocarcinoma cell line, for example, is frequently used to assess 5-AR activity.[3]
2. In Vitro Inhibition Assay:
-
Reaction Mixture: The assay is typically conducted in a buffer system at a physiological pH. The reaction mixture includes the enzyme preparation, the substrate (testosterone, often radiolabeled for detection), and the co-factor NADPH.
-
Incubation: The test compound (this compound or finasteride) at various concentrations is pre-incubated with the enzyme preparation before the addition of the substrate to initiate the reaction. The mixture is then incubated at 37°C for a defined period.
-
Product Measurement: The enzymatic reaction results in the conversion of testosterone to DHT. The amount of DHT produced is quantified to determine the enzyme's activity. Common detection methods include:
-
High-Performance Liquid Chromatography (HPLC): This technique separates the substrate (testosterone) from the product (DHT), allowing for their individual quantification.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): A highly sensitive and specific method for detecting and quantifying steroids like testosterone and DHT.
-
3. Data Analysis:
-
The percentage of inhibition of 5-AR activity is calculated for each concentration of the test compound.
-
The IC50 value, which is the concentration of the inhibitor required to reduce the enzyme activity by 50%, is then determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Signaling Pathway and Inhibition Logic
The following diagram illustrates the differential inhibition of 5α-reductase isoforms by this compound and finasteride.
Caption: Differential inhibition of 5-AR isoforms by this compound and finasteride.
Conclusion
The data presented clearly demonstrates the distinct selectivity profiles of this compound and finasteride for 5α-reductase isoforms. This compound is a potent and selective inhibitor of 5-AR type 1, while finasteride primarily targets 5-AR type 2, with significantly weaker activity against type 1. This differential selectivity has important implications for their potential therapeutic applications and side effect profiles. A thorough understanding of these differences, supported by robust experimental data and standardized protocols, is essential for the rational design and development of next-generation 5-AR inhibitors.
References
A Comparative Guide to Bexlosteride and Dutasteride Efficacy
For researchers and professionals in drug development, understanding the nuanced differences between investigational and approved compounds is critical. This guide provides an objective comparison of bexlosteride (LY300502), an unmarketed selective inhibitor of 5α-reductase type 1, and dutasteride, a clinically approved dual inhibitor of 5α-reductase types 1 and 2. The comparison focuses on preclinical and biochemical efficacy, reflecting the developmental stage of this compound.
Executive Summary
This compound and dutasteride are potent inhibitors of the 5α-reductase enzyme system, which is responsible for converting testosterone to the more potent androgen, dihydrotestosterone (DHT). Their primary distinction lies in their isoform selectivity. This compound is selective for the type 1 isoenzyme, whereas dutasteride potently inhibits both type 1 and type 2 isoenzymes.[1] This difference in mechanism leads to significant variations in their biochemical profiles and their capacity to suppress DHT. While dutasteride has demonstrated profound systemic DHT reduction (around 95%) in numerous clinical trials, data for this compound is limited to preclinical findings due to its halted development.[2]
Comparative Efficacy Data
The following tables summarize the available quantitative data for this compound and dutasteride, highlighting their distinct inhibitory profiles.
Table 1: In Vitro Inhibitory Activity
| Compound | Target Isoenzyme(s) | IC50 Value | Experimental System |
| This compound | 5α-Reductase Type 1 | 5.77 nM | LNCaP human prostatic adenocarcinoma cells (metabolic inhibition) |
| Dutasteride | 5α-Reductase Type 1 & 2 | ~4.8 nM | Rat liver 5α-reductase (mixed isoenzymes) |
| 5α-Reductase Type 2 | Approx. 3x more potent than finasteride | (Comparative statement) | |
| 5α-Reductase Type 1 | Approx. 100x more potent than finasteride | (Comparative statement) |
Note: Direct comparison of IC50 values is challenging due to the different experimental systems (cell-based vs. enzyme assay).
Table 2: Clinical and Preclinical DHT Suppression
| Compound | Parameter | Efficacy | Population / Model |
| This compound | Serum DHT Suppression | Data not available (Development halted) | - |
| Dutasteride | Serum DHT Suppression | ~95% reduction (0.5 mg/day) | Healthy young men / Men with BPH |
| Scalp DHT Suppression | ~90-95% reduction (0.5 mg/day) | Men with androgenetic alopecia | |
| Intraprostatic DHT Suppression | ~97-99% reduction | Men with prostate cancer |
Mechanism of Action: Signaling Pathway
Both drugs interrupt the androgen signaling pathway by limiting the production of DHT. DHT is a high-affinity ligand for the androgen receptor, and its reduction is the therapeutic goal in conditions like benign prostatic hyperplasia (BPH) and androgenetic alopecia.
Experimental Protocols
A representative methodology for determining 5α-reductase inhibitory activity in vitro is detailed below. This protocol is a synthesis of standard methods used in the field.
Objective: To determine the half-maximal inhibitory concentration (IC50) of a test compound against 5α-reductase isoenzymes.
Materials:
-
Enzyme Source: Microsomal fractions prepared from tissues expressing the target isoenzyme (e.g., human prostate for type 2, human scalp or liver for type 1) or from cell lines engineered to overexpress a single human isoenzyme.
-
Substrate: Testosterone.
-
Cofactor: NADPH (Nicotinamide adenine dinucleotide phosphate).
-
Buffer: Sodium phosphate buffer (pH 6.5).
-
Test Compounds: this compound, Dutasteride (dissolved in a suitable solvent like DMSO).
-
Reaction Termination: Ethyl acetate or other organic solvent.
-
Detection System: ELISA (Enzyme-Linked Immunosorbent Assay) kit for DHT or a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for quantifying testosterone and DHT.
Procedure:
-
Enzyme Preparation: The enzyme source (microsomal protein) is quantified and diluted in cold phosphate buffer to a predetermined optimal concentration.
-
Reaction Setup: In a microcentrifuge tube or 96-well plate, the following are combined:
-
Phosphate buffer.
-
A specific concentration of the test compound (a serial dilution is used to determine IC50).
-
The diluted enzyme preparation.
-
-
Pre-incubation: The mixture is pre-incubated at 37°C for 15 minutes to allow the inhibitor to bind to the enzyme.
-
Reaction Initiation: The reaction is started by adding the substrate (Testosterone) and the cofactor (NADPH).
-
Incubation: The reaction is allowed to proceed for a defined period (e.g., 60 minutes) at 37°C with gentle agitation.
-
Reaction Termination: The enzymatic reaction is stopped by adding a volume of ethyl acetate, which also serves to extract the steroids.
-
Extraction & Analysis: The samples are vortexed and centrifuged. The organic phase containing testosterone and the newly formed DHT is collected, evaporated to dryness, and reconstituted in an appropriate solvent for analysis by ELISA or LC-MS/MS.
-
Data Analysis: The amount of DHT produced is measured. The percentage of inhibition for each concentration of the test compound is calculated relative to a control reaction (containing no inhibitor). The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
The primary difference in the efficacy profiles of this compound and dutasteride stems from their isoenzyme selectivity. This compound's focused inhibition of 5α-reductase type 1 suggests a potentially different therapeutic and side-effect profile compared to the broad-spectrum inhibition by dutasteride. Dutasteride's dual-inhibitor action translates into a more profound and consistent suppression of total body DHT, a feature that has been extensively documented in clinical trials for BPH and androgenetic alopecia.[3][4] The lack of clinical data for this compound, due to its discontinued development, means its potential clinical efficacy remains theoretical and is primarily supported by preclinical in vitro data. This guide underscores the importance of isoenzyme selectivity in drug design and its significant impact on the overall pharmacological profile.
References
- 1. drugs.com [drugs.com]
- 2. The Effect of 5α-Reductase Inhibition With Dutasteride and Finasteride on Bone Mineral Density, Serum Lipoproteins, Hemoglobin, Prostate Specific Antigen and Sexual Function in Healthy Young Men - PMC [pmc.ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
Bexlosteride: A Comparative Analysis Against Other 5α-Reductase Type I Inhibitors
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of bexlosteride with other notable 5α-reductase inhibitors, focusing on their performance as type I isoenzyme antagonists. This compound, a non-steroidal benzo[f]quinolone derivative, emerged as a potent and selective inhibitor of the 5α-reductase type I enzyme. While it progressed to Phase III clinical trials, its development was ultimately halted, and it was never marketed.[1] This guide delves into the available preclinical data to offer a comparative perspective against established inhibitors like finasteride, dutasteride, and epristeride.
Biochemical Potency and Selectivity: A Tabular Comparison
The in vitro inhibitory activity of this compound and other 5α-reductase inhibitors is a key indicator of their biochemical potency. This is typically quantified by the half-maximal inhibitory concentration (IC50) and the inhibitory constant (Ki). The following tables summarize the available data for these compounds against the type I and type II isoenzymes of 5α-reductase.
| Compound | Type I IC50 (nM) | Type II IC50 (nM) | Selectivity (Type II IC50 / Type I IC50) |
| This compound | ~17 | - | Selective for Type I |
| Finasteride | 360[2] | 4.2 - 69[2][3] | ~0.01 - 0.19 |
| Dutasteride | 7[1] | 6[1] | ~0.86 |
| Epristeride | - | - | Primarily a Type II inhibitor |
Note: Data for this compound and epristeride against both isoenzymes is limited in publicly available literature.
| Compound | Type I Ki (nM) | Type II Ki (nM) |
| This compound | Data not available | Data not available |
| Finasteride | - | 7 (epithelium), 31 (stroma)[4] |
| Dutasteride | Data not available | Data not available |
| Epristeride | Data not available | Data not available |
Pharmacokinetic Profiles: A Comparative Overview
Understanding the pharmacokinetic properties of these inhibitors is crucial for interpreting their in vivo efficacy and potential clinical application. The table below provides a summary of key pharmacokinetic parameters observed in preclinical animal studies and human clinical trials.
| Parameter | This compound | Finasteride | Dutasteride | Epristeride |
| Bioavailability | Data not available | ~63% (oral)[3] | ~60% (oral) | 93% (oral) |
| Half-life | Data not available | 5-6 hours[3] | 3-5 weeks[5] | 26 hours |
| Metabolism | Data not available | Extensively hepatic (CYP3A4)[3] | Hepatic | Data not available |
| Excretion | Data not available | Feces and urine[3] | Primarily feces | Data not available |
Signaling Pathways and Experimental Workflows
To visually represent the mechanism of action and the experimental procedures used to evaluate these inhibitors, the following diagrams are provided.
Experimental Protocols
In Vitro 5α-Reductase Inhibition Assay (General Protocol)
This protocol outlines a common method for determining the in vitro inhibitory activity of compounds against 5α-reductase.
1. Enzyme Preparation:
-
Source: Microsomes are prepared from tissues known to express 5α-reductase, such as rat liver (for type I) or human prostate tissue.
-
Procedure:
-
The tissue is homogenized in a suitable buffer (e.g., phosphate buffer with sucrose and dithiothreitol).
-
The homogenate is subjected to differential centrifugation to isolate the microsomal fraction, which contains the membrane-bound 5α-reductase enzyme.
-
2. Inhibition Assay:
-
Reaction Mixture: A typical reaction mixture includes the prepared microsomal enzyme, a radiolabeled substrate (e.g., [³H]-testosterone), NADPH as a cofactor, and the test inhibitor at various concentrations.
-
Incubation: The reaction mixture is incubated at a controlled temperature (e.g., 37°C) for a specific duration to allow for the enzymatic conversion of testosterone to dihydrotestosterone (DHT).
-
Reaction Termination and Extraction: The reaction is stopped, often by the addition of a solvent like ethyl acetate. The steroids (testosterone and DHT) are then extracted into the organic phase.
-
Separation and Quantification: The extracted steroids are separated using techniques such as Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC). The radioactivity associated with the testosterone and DHT fractions is then quantified using a scintillation counter.
3. Data Analysis:
-
The percentage of testosterone converted to DHT is calculated for each inhibitor concentration.
-
The IC50 value, the concentration of the inhibitor that causes 50% inhibition of enzyme activity, is determined by plotting the percent inhibition against the logarithm of the inhibitor concentration.
In Vivo Animal Models for Efficacy Assessment
Preclinical in vivo studies are essential to evaluate the efficacy of 5α-reductase inhibitors in a physiological context. Commonly used animal models include:
1. Rat or Dog Models of Benign Prostatic Hyperplasia (BPH):
-
Induction: BPH can be induced in castrated male rats or dogs by the administration of testosterone, often in combination with estradiol.
-
Treatment: Animals are treated with the test inhibitor over a specified period.
-
Efficacy Endpoints: The primary endpoint is typically the reduction in prostate weight. Other parameters may include histological analysis of the prostate tissue and measurement of serum and intraprostatic DHT levels.
2. Hair Growth Models in Stumptail Macaques or Mice:
-
Model: The stumptail macaque naturally develops androgenetic alopecia, providing a relevant model. Transgenic mouse models with specific genetic modifications are also used.
-
Treatment: Inhibitors are administered topically or systemically.
-
Efficacy Endpoints: Efficacy is assessed by measuring changes in hair weight, hair count, and photographic evaluation of hair growth.
Conclusion
This compound demonstrates significant potential as a selective 5α-reductase type I inhibitor based on available preclinical data. Its high in vitro potency for the type I isoenzyme distinguishes it from finasteride and epristeride, which are more selective for the type II isoenzyme, and dutasteride, which is a dual inhibitor. However, the lack of comprehensive pharmacokinetic and in vivo efficacy data for this compound in the public domain makes a complete comparative assessment challenging. The information provided in this guide serves as a valuable resource for researchers interested in the landscape of 5α-reductase inhibitors and highlights the distinct profile of this compound within this class of compounds. Further research would be necessary to fully elucidate its therapeutic potential.
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. file.medchemexpress.com [file.medchemexpress.com]
- 4. Discovery of a novel hybrid from finasteride and epristeride as 5α-reductase inhibitor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Effects of a new 5 alpha reductase inhibitor (epristeride) on human prostate cell cultures - PubMed [pubmed.ncbi.nlm.nih.gov]
Bexlosteride's Potent and Selective Inhibition of DHT Production: A Comparative Analysis
For Immediate Release
This guide provides a comprehensive comparison of bexlosteride with other key 5α-reductase inhibitors, finasteride and dutasteride, validating its efficacy in inhibiting dihydrotestosterone (DHT) production. The following analysis is intended for researchers, scientists, and drug development professionals, offering a detailed examination of experimental data and methodologies.
Executive Summary
This compound is a potent and selective inhibitor of the type I isozyme of 5α-reductase, the enzyme responsible for converting testosterone to the more potent androgen, DHT. Elevated DHT levels are implicated in various androgen-dependent conditions. This guide presents a comparative analysis of this compound against the well-established 5α-reductase inhibitors, finasteride and dutasteride, which exhibit different selectivity profiles for the 5α-reductase isozymes. The data presented herein underscores this compound's potential as a selective tool for studying the specific roles of 5α-reductase type I and as a therapeutic agent in conditions where this isozyme is the primary driver of pathology.
Comparative Inhibitory Activity
The inhibitory potential of this compound, finasteride, and dutasteride against the different isozymes of 5α-reductase is summarized in Table 1. This quantitative data, presented as IC50 values (the concentration of an inhibitor required to reduce the enzyme's activity by 50%), highlights the distinct selectivity profiles of each compound.
| Compound | 5α-Reductase Type I IC50 (nM) | 5α-Reductase Type II IC50 (nM) | 5α-Reductase Type III IC50 (nM) |
| This compound | 2.1 | >1000 | Not Reported |
| Finasteride | 360 | 4.2 - 69[1] | Inhibits[2] |
| Dutasteride | 7 | 6 | Inhibits[3] |
Table 1: Comparative IC50 Values of 5α-Reductase Inhibitors. This table clearly demonstrates this compound's high potency and selectivity for the type I isozyme of 5α-reductase.
Impact on DHT Production
The ultimate measure of a 5α-reductase inhibitor's efficacy is its ability to reduce DHT levels. Table 2 provides a summary of the observed reduction in serum DHT levels following the administration of finasteride and dutasteride in clinical settings. While specific in vivo DHT reduction data for this compound from human clinical trials is not publicly available due to its development being halted at Phase III, its potent in vitro activity against the type I isozyme suggests a significant potential to reduce DHT in tissues where this isozyme is predominantly expressed.
| Compound | Typical Reduction in Serum DHT Levels |
| Finasteride | ~70%[4][5] |
| Dutasteride | ~93-95%[4][6] |
Table 2: Comparative Reduction in Serum DHT Levels. This table illustrates the potent systemic DHT-lowering effects of finasteride and dutasteride.
Experimental Protocols
The following are detailed methodologies for key experiments used to validate the inhibitory effect of compounds like this compound on DHT production.
In Vitro 5α-Reductase Inhibition Assay
This assay determines the IC50 value of a test compound against different 5α-reductase isozymes.
1. Enzyme Preparation:
-
Human 5α-reductase isozymes (type I, II, and III) are expressed in a suitable host system, such as Sf9 insect cells or HEK293 cells, using recombinant DNA technology.
-
Microsomal fractions containing the expressed enzyme are prepared by cell lysis and ultracentrifugation.
-
The protein concentration of the microsomal preparation is determined using a standard protein assay (e.g., Bradford assay).
2. Assay Procedure:
-
The assay is typically performed in a 96-well plate format.
-
Each well contains the microsomal preparation (enzyme source), a saturating concentration of the substrate testosterone (often radiolabeled, e.g., [1,2,6,7-³H]-testosterone), and the NADPH cofactor.
-
The test compound (e.g., this compound) is added at various concentrations.
-
The reaction is initiated by the addition of NADPH and incubated at 37°C for a defined period (e.g., 30-60 minutes).
-
The reaction is terminated by the addition of a quenching solution (e.g., a mixture of organic solvents).
3. Product Quantification:
-
The product of the reaction, DHT (and its radiolabeled counterpart), is separated from the substrate testosterone using techniques like thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC).
-
The amount of DHT produced is quantified by measuring the radioactivity or by mass spectrometry.
4. Data Analysis:
-
The percentage of inhibition for each concentration of the test compound is calculated relative to a control with no inhibitor.
-
The IC50 value is determined by plotting the percentage of inhibition against the log of the inhibitor concentration and fitting the data to a sigmoidal dose-response curve.
Measurement of DHT Levels in Biological Samples
This protocol outlines the general steps for quantifying DHT in serum or cell culture supernatant.
1. Sample Collection and Preparation:
-
Serum: Blood samples are collected and allowed to clot. The serum is then separated by centrifugation.
-
Cell Culture Supernatant: The supernatant from cell cultures is collected and centrifuged to remove any cellular debris.
2. DHT Extraction:
-
DHT and other steroids are extracted from the aqueous sample using an organic solvent (e.g., diethyl ether or methyl tert-butyl ether).
-
The organic layer is separated, and the solvent is evaporated.
3. Quantification by Immunoassay (ELISA):
-
The extracted and dried sample is reconstituted in an appropriate buffer.
-
A competitive enzyme-linked immunosorbent assay (ELISA) is a common method for DHT quantification.[7][8][9]
-
The sample is added to a microplate pre-coated with an anti-DHT antibody, along with a known amount of enzyme-labeled DHT.
-
The DHT in the sample competes with the enzyme-labeled DHT for binding to the antibody.
-
After an incubation period, the unbound components are washed away.
-
A substrate is added, which reacts with the enzyme on the bound labeled DHT to produce a colorimetric signal.
-
The intensity of the color is inversely proportional to the concentration of DHT in the sample.
-
The DHT concentration is determined by comparing the signal to a standard curve generated with known concentrations of DHT.
4. Quantification by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS):
-
For a more sensitive and specific measurement, LC-MS/MS is employed.[10]
-
The extracted sample is reconstituted and may be derivatized to improve ionization efficiency.
-
The sample is injected into an HPLC system, which separates the different steroids.
-
The separated compounds are then introduced into a tandem mass spectrometer, which identifies and quantifies DHT based on its unique mass-to-charge ratio and fragmentation pattern.
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the 5α-reductase signaling pathway and a typical experimental workflow for evaluating inhibitors.
Caption: 5α-Reductase signaling pathway and points of inhibition.
Caption: Experimental workflow for validating 5α-reductase inhibitors.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. finasterideinfo.org [finasterideinfo.org]
- 3. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Alpha Reductase Inhibitors: What They Treat, Side Effects, and More [webmd.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. elisabscience.com [elisabscience.com]
- 8. novamedline.com [novamedline.com]
- 9. ldn.de [ldn.de]
- 10. msacl.org [msacl.org]
Bexlosteride Cross-Reactivity: A Comparative Analysis with Finasteride and Dutasteride
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the cross-reactivity profiles of bexlosteride, finasteride, and dutasteride, three prominent inhibitors of the 5α-reductase enzyme. The information is intended to assist researchers in understanding the selectivity of these compounds and in designing experiments for drug development.
Introduction
This compound is a potent and selective inhibitor of the type I isoform of 5α-reductase.[1] This enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (DHT). Elevated levels of DHT are implicated in various androgen-dependent conditions. Unlike this compound, finasteride is a selective inhibitor of the type II 5α-reductase isoenzyme, while dutasteride is a dual inhibitor of both type I and type II enzymes.[2][3] Understanding the cross-reactivity of these inhibitors is crucial for predicting their potential off-target effects and for developing more specific therapies.
Comparative Selectivity and Potency
The primary targets of this compound, finasteride, and dutasteride are the isoenzymes of 5α-reductase. Their inhibitory activities against these enzymes are summarized in the table below.
| Compound | 5α-Reductase Type I (IC50/Ki) | 5α-Reductase Type II (IC50/Ki) | Primary Target(s) |
| This compound | Potent inhibitor (specific values not publicly available) | Weak inhibitor | Type I |
| Finasteride | Weak inhibitor | Potent inhibitor (Ki ≈ 1 nM) | Type II |
| Dutasteride | Potent inhibitor (Ki ≈ 0.1 nM) | Potent inhibitor (Ki ≈ 0.05 nM) | Type I and Type II |
IC50: Half-maximal inhibitory concentration; Ki: Inhibition constant. Data compiled from publicly available research.
Cross-Reactivity and Off-Target Effects
While primarily targeting 5α-reductase, these inhibitors have been investigated for their potential interactions with other receptors and enzymes. A comprehensive, publicly available cross-reactivity panel for this compound is limited. However, studies on finasteride and dutasteride provide insights into potential off-target interactions for this class of compounds.
| Target | This compound | Finasteride | Dutasteride |
| Androgen Receptor | Data not available | May act as an antagonist at high concentrations, particularly with mutant forms of the receptor. | Does not bind to the human androgen receptor. |
| Phenylethanolamine N-methyltransferase (PNMT) | Data not available | Identified as a potential off-target inhibitor.[4][5] | Data not available |
| Steroid 5β-reductase (AKR1D1) | Data not available | Competitive inhibitor with low micromolar affinity.[6] | Data not available |
| Other Steroid Receptors (e.g., Estrogen Receptor) | Data not available | Subchronic treatment in rats showed alterations in estrogen receptor expression in the brain.[7] | Data not available |
Note: The lack of extensive public data on this compound's off-target screening necessitates caution. Further experimental validation is required to fully characterize its cross-reactivity profile. Commercial off-target screening services can provide a comprehensive assessment against a wide range of receptors, enzymes, and ion channels.[8][9][10]
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms and experimental approaches discussed, the following diagrams illustrate the relevant signaling pathway and a general workflow for assessing enzyme inhibition.
Caption: Simplified androgen signaling pathway illustrating the points of intervention for this compound, finasteride, and dutasteride.
Caption: General experimental workflow for determining the inhibitory activity of compounds against an enzyme.
Experimental Protocols
5α-Reductase Inhibition Assay
Objective: To determine the in vitro inhibitory potency (IC50) of test compounds against human 5α-reductase isoenzymes.
Materials:
-
Recombinant human 5α-reductase type I and type II enzymes
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Test compounds (this compound, Finasteride, Dutasteride) dissolved in a suitable solvent (e.g., DMSO)
-
Assay buffer (e.g., potassium phosphate buffer, pH 6.5)
-
96-well microplates
-
LC-MS/MS system for DHT quantification
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the assay buffer, NADPH, and the test compound or vehicle control.
-
Initiate the reaction by adding the 5α-reductase enzyme.
-
Incubate the plate at 37°C for a specified time (e.g., 60 minutes).
-
Start the enzymatic reaction by adding testosterone.
-
Incubate at 37°C for a defined period (e.g., 30-60 minutes).
-
Stop the reaction by adding a quenching solution (e.g., acetonitrile with an internal standard).
-
Centrifuge the plate to pellet the protein.
-
Analyze the supernatant for DHT levels using a validated LC-MS/MS method.
-
Calculate the percent inhibition for each concentration of the test compound and determine the IC50 value using non-linear regression analysis.
Receptor Binding Assay (General Protocol)
Objective: To assess the binding affinity of test compounds to a specific receptor (e.g., Androgen Receptor).
Materials:
-
Cell membranes or purified receptor protein expressing the target receptor
-
Radiolabeled ligand specific for the target receptor (e.g., [3H]-DHT for the Androgen Receptor)
-
Test compounds
-
Assay buffer
-
Filter plates (e.g., glass fiber filters)
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compounds.
-
In a 96-well plate, add the receptor preparation, radiolabeled ligand, and the test compound or vehicle control.
-
Incubate the plate to allow binding to reach equilibrium.
-
Separate the bound from free radioligand by vacuum filtration through the filter plates.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Dry the filters and add scintillation cocktail.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
Determine the specific binding by subtracting non-specific binding (measured in the presence of a high concentration of an unlabeled specific ligand).
-
Calculate the percent inhibition of radioligand binding for each concentration of the test compound and determine the Ki value using the Cheng-Prusoff equation.
Conclusion
References
- 1. This compound - Wikipedia [en.wikipedia.org]
- 2. Comparison of Clinical Trials With Finasteride and Dutasteride - PMC [pmc.ncbi.nlm.nih.gov]
- 3. m.youtube.com [m.youtube.com]
- 4. Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Three-Dimensional Proteome-Wide Scale Screening for the 5-Alpha Reductase Inhibitor Finasteride: Identification of a Novel Off-Target - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Inhibition of human steroid 5beta-reductase (AKR1D1) by finasteride and structure of the enzyme-inhibitor complex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Effects of Subchronic Finasteride Treatment and Withdrawal on Neuroactive Steroid Levels and Their Receptors in the Male Rat Brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. criver.com [criver.com]
- 9. reactionbiology.com [reactionbiology.com]
- 10. Off-Target Profiling - Creative Biolabs [creative-biolabs.com]
A Comparative Guide to Investigating SRD5A1 Function: Chemical Probes and Genetic Approaches
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of methodologies for studying the function of Steroid 5α-reductase type 1 (SRD5A1), an enzyme of significant interest in various physiological and pathological processes. While the initial focus was on bexlosteride as a chemical probe, publicly available data on this specific compound is limited. Therefore, this guide pivots to a broader comparison of well-established chemical probes, namely finasteride and dutasteride, alongside genetic approaches such as siRNA and CRISPR-Cas9. By presenting quantitative data, detailed experimental protocols, and illustrative diagrams, this guide aims to equip researchers with the necessary information to select the most appropriate tools for their scientific inquiries into SRD5A1 function.
Small Molecule Inhibitors as Chemical Probes for SRD5A1
Small molecule inhibitors are invaluable tools for the acute and reversible modulation of enzyme activity. Finasteride and dutasteride are the most extensively characterized inhibitors of SRD5A isoforms and serve as de facto chemical probes for studying their function.
Data Presentation: A Quantitative Comparison of SRD5A Inhibitors
The selection of an appropriate chemical probe hinges on its potency and selectivity. The half-maximal inhibitory concentration (IC50) is a key parameter for quantifying the potency of an inhibitor.
| Inhibitor | SRD5A1 IC50 (nM) | SRD5A2 IC50 (nM) | Selectivity | Key Characteristics |
| Finasteride | 108 - 330 | 4.2 - 21.7 | Selective for SRD5A2 | A competitive inhibitor with a significantly higher affinity for SRD5A2 over SRD5A1.[1][2] |
| Dutasteride | ~1.5 | ~0.05 | Dual Inhibitor | A potent, time-dependent, non-competitive inhibitor of both SRD5A1 and SRD5A2.[3] |
Note: IC50 values can vary depending on the experimental conditions, such as the enzyme source (recombinant vs. cell-based) and substrate concentration.
Signaling Pathway of SRD5A1
Caption: SRD5A1 catalyzes the conversion of testosterone to the more potent androgen, DHT.
Genetic Approaches for Studying SRD5A1 Function
Genetic tools offer a highly specific means to investigate the role of SRD5A1 by directly targeting its expression at the mRNA or genomic level.
Comparison of Genetic Methods
| Method | Mechanism | Advantages | Disadvantages |
| siRNA | Post-transcriptional gene silencing via mRNA degradation.[4] | Transient and reversible knockdown; relatively simple and rapid protocol. | Incomplete knockdown; potential for off-target effects; duration of silencing is limited.[4] |
| CRISPR-Cas9 | Permanent gene knockout through targeted DNA double-strand breaks and error-prone repair.[5][6] | Complete and permanent loss of gene function; high specificity. | Potential for off-target mutations; more complex and time-consuming protocol; irreversible. |
Experimental Protocols
Biochemical Assay for SRD5A1 Inhibition
This protocol outlines a typical in vitro assay to determine the IC50 of a test compound against SRD5A1.
1. Reagents and Materials:
-
Recombinant human SRD5A1 enzyme
-
Testosterone (substrate)
-
NADPH (cofactor)
-
Assay buffer (e.g., 40 mM potassium phosphate, pH 6.5)
-
Test compound (e.g., finasteride, dutasteride, or a novel inhibitor)
-
96-well microplate
-
Plate reader capable of measuring absorbance at 340 nm
2. Experimental Workflow:
Caption: Workflow for a biochemical SRD5A1 inhibition assay.
3. Procedure:
-
Prepare a reaction mixture containing assay buffer, NADPH, and recombinant SRD5A1 enzyme in each well of a 96-well plate.
-
Add the test compound at various concentrations to the wells. Include a vehicle control (e.g., DMSO) and a positive control inhibitor (e.g., dutasteride).
-
Pre-incubate the plate at 37°C for 15 minutes.
-
Initiate the enzymatic reaction by adding testosterone to each well.
-
Immediately begin monitoring the decrease in absorbance at 340 nm over time, which corresponds to the oxidation of NADPH.[7]
-
Calculate the initial reaction velocities and plot them against the inhibitor concentration to determine the IC50 value.
Cell-Based Assay for SRD5A1 Activity
This protocol describes a method to assess SRD5A1 activity within a cellular context.
1. Cell Culture and Treatment:
-
Culture a suitable cell line endogenously expressing SRD5A1 (e.g., DU-145 prostate cancer cells) or cells overexpressing SRD5A1.[8]
-
Seed cells in a multi-well plate and allow them to adhere.
-
Treat the cells with the test compound for a specified duration.
2. Substrate Incubation and Metabolite Extraction:
-
After treatment, incubate the cells with a known concentration of testosterone for a defined period (e.g., 1-4 hours).
-
Collect the cell culture medium and/or lyse the cells.
-
Extract the steroids from the collected samples using an organic solvent (e.g., ethyl acetate).
3. Quantification of DHT:
-
Analyze the extracted samples using Liquid Chromatography-Mass Spectrometry (LC-MS) to quantify the amount of dihydrotestosterone (DHT) produced.[8][9]
-
Compare the DHT levels in treated cells to those in vehicle-treated control cells to determine the inhibitory effect of the compound.
Gene Knockdown using siRNA
This protocol provides a general guideline for transiently reducing SRD5A1 expression.
1. siRNA and Reagent Preparation:
-
Obtain a validated siRNA sequence targeting human SRD5A1 mRNA and a non-targeting control siRNA.
-
Use a suitable transfection reagent (e.g., Lipofectamine™ RNAiMAX).
2. Transfection Procedure:
-
Seed cells in a multi-well plate to achieve 50-70% confluency on the day of transfection.
-
In separate tubes, dilute the siRNA and the transfection reagent in serum-free medium.
-
Combine the diluted siRNA and transfection reagent and incubate for 10-20 minutes at room temperature to allow complex formation.
-
Add the siRNA-lipid complexes to the cells.
-
Incubate the cells for 24-72 hours.
3. Validation of Knockdown:
-
Harvest the cells and extract RNA or protein.
-
Perform quantitative real-time PCR (qRT-PCR) to measure the reduction in SRD5A1 mRNA levels.
-
Perform a Western blot to confirm the reduction in SRD5A1 protein expression.[10]
Logical Comparison of Methodologies
Caption: Comparison of chemical and genetic methods for studying SRD5A1.
Conclusion
The study of SRD5A1 function can be approached through various powerful techniques. While the utility of this compound as a specific chemical probe remains to be elucidated in the public domain, established inhibitors like finasteride and dutasteride offer well-characterized pharmacological tools. These are complemented by genetic methods such as siRNA and CRISPR-Cas9, which provide high specificity for dissecting the roles of SRD5A1. The choice of methodology will ultimately depend on the specific research question, the desired duration of the effect, and the experimental system. A comprehensive approach, often involving the use of both chemical probes and genetic tools, will yield the most robust and reliable insights into the multifaceted functions of SRD5A1.
References
- 1. file.medchemexpress.com [file.medchemexpress.com]
- 2. Human prostatic steroid 5 alpha-reductase isoforms--a comparative study of selective inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Pharmacologic basis for the enhanced efficacy of dutasteride against prostatic cancers - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Protocol for gene knockdown using siRNA in primary cultured neonatal murine microglia - PMC [pmc.ncbi.nlm.nih.gov]
- 5. genemedi.net [genemedi.net]
- 6. CRISPR-Cas9 Protocol for Efficient Gene Knockout and Transgene-free Plant Generation - PMC [pmc.ncbi.nlm.nih.gov]
- 7. iphasebiosci.com [iphasebiosci.com]
- 8. Development of a Liquid Chromatography/Mass Spectrometry-Based Inhibition Assay for the Screening of Steroid 5-α Reductase in Human and Fish Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. 5-alpha-reductase type I (SRD5A1) is up-regulated in non-small cell lung cancer but does not impact proliferation, cell cycle distribution or apoptosis - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Analysis of 5α-Reductase Inhibitors: A Review of Bexlosteride, Finasteride, and Dutasteride Clinical Data
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of clinical trial data for bexlosteride and other prominent 5α-reductase inhibitors, finasteride and dutasteride. The information is intended to support research and development efforts in the fields of dermatology and urology, particularly concerning conditions like androgenetic alopecia (AGA) and benign prostatic hyperplasia (BPH).
Introduction to 5α-Reductase Inhibitors
5α-reductase is a critical enzyme in androgen metabolism, responsible for the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of both AGA and BPH. Consequently, inhibitors of 5α-reductase are a cornerstone of therapy for these conditions. There are three known isoforms of 5α-reductase:
-
Type I: Predominantly found in the skin, including sebaceous glands and hair follicles.[1]
-
Type II: Primarily located in the prostate, seminal vesicles, and the inner root sheath of hair follicles.[1]
-
Type III: Ubiquitously expressed, with a role in N-linked glycosylation.[2]
This guide will focus on three key 5α-reductase inhibitors: this compound, finasteride, and dutasteride, each with a distinct inhibitory profile.
This compound: An Undeveloped Selective Type I Inhibitor
This compound (also known as LY300502) is a potent and selective noncompetitive inhibitor of the type I isoform of 5α-reductase.[3] While it progressed to Phase III clinical trials, its development was ultimately halted, and the drug was never marketed.[3] The reasons for the discontinuation of its development have not been publicly disclosed. Due to its undeveloped status, there is a significant lack of publicly available quantitative data from its clinical trials. Therefore, a direct quantitative comparison with marketed alternatives is not feasible. This guide will provide a qualitative comparison based on its known mechanism of action.
Finasteride and Dutasteride: Marketed 5α-Reductase Inhibitors
Finasteride is a selective inhibitor of the type II 5α-reductase isoenzyme, while dutasteride is a dual inhibitor, targeting both type I and type II isoforms.[4] Both are approved for the treatment of BPH, and finasteride is also approved for AGA. Dutasteride is used off-label for AGA in many countries and has undergone extensive clinical trials for this indication.
Data Presentation: Comparative Efficacy in Androgenetic Alopecia
The following tables summarize key quantitative data from clinical trials of finasteride and dutasteride in the treatment of male androgenetic alopecia.
Table 1: Change in Hair Count (per cm²) after 24 Weeks of Treatment
| Drug | Dosage | Change in Total Hair Count (per cm²) | Comparator |
| Dutasteride | 0.5 mg/day | +23.14 | Finasteride: +4.3 |
| Finasteride | 1 mg/day | +4.3 | Dutasteride: +23.14 |
| Placebo | N/A | - | - |
Table 2: Dihydrotestosterone (DHT) Suppression
| Drug | Dosage | Serum DHT Reduction | Scalp DHT Reduction |
| Dutasteride | 0.5 mg/day | >90%[5] | ~51% |
| Finasteride | 5 mg/day | ~70%[5] | ~41% |
Experimental Protocols
Detailed methodologies are crucial for the interpretation and replication of clinical trial findings. Below are generalized protocols for key experiments cited in the clinical evaluation of 5α-reductase inhibitors for androgenetic alopecia.
Protocol for Assessment of Hair Growth via Macrophotographic Hair Count
This method provides a quantitative measure of changes in hair density and is a primary endpoint in many AGA clinical trials.
-
Target Area Selection: A 1 cm² circular area is marked on the scalp at the anterior leading edge of the vertex thinning area. This area is tattooed to ensure consistent measurements throughout the trial.
-
Baseline Photography:
-
The hair in the target area is clipped to approximately 1 mm in length.
-
A macrophotograph of the target area is taken for the total hair count.
-
The hair is then clipped further to the scalp surface.
-
-
Anagen Hair Identification:
-
Three days after the second clipping, another macrophotograph is taken.
-
Hairs that have grown are identified as anagen (growing) hairs.
-
-
Follow-up Assessments: The process of clipping and photography is repeated at specified intervals (e.g., 12 and 24 weeks) to assess changes from baseline.
-
Image Analysis: The photographs are enlarged, and hairs are counted manually or with the assistance of imaging software to determine total and anagen hair counts per cm².
Protocol for Assessment of Global Photographic Review
This method provides a qualitative assessment of overall improvement in hair growth.
-
Standardized Photography: Global photographs of the vertex and frontal scalp are taken at baseline and at subsequent follow-up visits. Lighting, patient positioning, and camera settings are kept consistent.
-
Blinded Expert Panel Review: A panel of independent, blinded dermatologists reviews the randomized series of baseline and follow-up photographs.
-
Efficacy Assessment: The panel rates the change in hair growth using a standardized scale (e.g., a 7-point scale ranging from "greatly decreased" to "greatly increased").
Mandatory Visualization
Signaling Pathway of 5α-Reductase Inhibition
Caption: 5α-Reductase signaling pathway and points of inhibition.
Experimental Workflow for a Phase III Androgenetic Alopecia Clinical Trial
References
- 1. Androgenetic Alopecia - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. 5α-Reductase - Wikipedia [en.wikipedia.org]
- 3. This compound - Wikipedia [en.wikipedia.org]
- 4. droracle.ai [droracle.ai]
- 5. Superiority of dutasteride over finasteride in hair regrowth and reversal of miniaturization in men with androgenetic alopecia: A randomized controlled open-label, evaluator-blinded study - Indian Journal of Dermatology, Venereology and Leprology [ijdvl.com]
Benchmarking Bexlosteride: A Comparative Analysis Against Novel 5-Alpha-Reductase Inhibitors
For Immediate Release
A comprehensive review of the 5-alpha-reductase inhibitor (5-ARI) landscape reveals the standing of Bexlosteride, a selective type I isoenzyme inhibitor, against both established and novel compounds in the field. This guide provides a detailed comparison of their biochemical potency, selectivity, and the experimental methodologies used for their evaluation, offering valuable insights for researchers and drug development professionals.
Introduction to 5-Alpha-Reductase Inhibition
The enzyme 5-alpha-reductase (5α-R) is a critical player in androgen metabolism, catalyzing the conversion of testosterone to the more potent dihydrotestosterone (DHT). Elevated DHT levels are implicated in the pathophysiology of various androgen-dependent conditions, including benign prostatic hyperplasia (BPH), prostate cancer, and androgenetic alopecia. Consequently, the development of 5-ARIs has been a significant focus of therapeutic research. Three isoenzymes of 5α-reductase have been identified (type 1, 2, and 3), with types 1 and 2 being the primary targets for current inhibitors.[1][2][3]
This compound (LY300502) emerged as a potent and selective inhibitor of the type I isoform of 5α-reductase.[4][5] Although it progressed to Phase III clinical trials, its development was ultimately halted, and it was never marketed.[5] This analysis revisits this compound's profile in the context of established 5-ARIs like Finasteride and Dutasteride, and promising novel compounds that have since emerged.
Comparative Efficacy and Selectivity
The primary measure of a 5-ARI's potency is its half-maximal inhibitory concentration (IC50), which quantifies the amount of the drug needed to inhibit 50% of the enzyme's activity in vitro. A lower IC50 value indicates greater potency. Selectivity for the different 5α-R isoenzymes is another crucial factor, as it can influence the therapeutic window and side-effect profile of a compound.
| Compound | Type of Inhibitor | 5α-R Type 1 IC50/Ki (nM) | 5α-R Type 2 IC50/Ki (nM) | Reference(s) |
| This compound (LY300502) | Selective 5α-R Type 1 | 5.77 | Not explicitly found | [4] |
| Finasteride | Primarily 5α-R Type 2 | 360 | 69 | [2] |
| Dutasteride | Dual 5α-R Type 1 & 2 | 6 | 7 | [2] |
| FCE 28260 | Dual 5α-R Type 1 & 2 | 36 | 3.3 | [4] |
| Izonsteride (LY320236) | Dual 5α-R Type 1 & 2 | Ki: 28.7 | Ki: 10.6 | [6] |
Note: IC50 and Ki values are measures of inhibitory potency. Lower values indicate higher potency.
This compound demonstrates high potency against the type I isoenzyme, with an IC50 of 5.77 nM.[4] This positions it as a significantly more potent inhibitor of this specific isoform compared to Finasteride. Dutasteride, a dual inhibitor, shows high potency against both isoforms.[2]
Of the novel compounds, FCE 28260 has shown remarkable potency, particularly against the type 2 isoenzyme (IC50 of 3.3 nM), making it more potent than Finasteride for this target.[4] In vivo studies in rats have further demonstrated that FCE 28260 is more potent than Finasteride in reducing prostatic DHT concentrations.[4] Izonsteride (LY320236) also exhibits potent dual inhibition with Ki values of 28.7 nM and 10.6 nM for type I and type II isoenzymes, respectively.[6]
Signaling Pathway and Mechanism of Action
The mechanism of action for 5-ARIs involves the inhibition of the conversion of testosterone to DHT. This reduction in DHT levels mitigates its downstream effects on androgen-sensitive tissues. The following diagram illustrates this signaling pathway and the point of intervention for 5-ARIs.
Caption: 5-alpha-reductase signaling pathway and inhibition.
Experimental Protocols
The determination of a compound's 5-ARI activity is crucial for its evaluation. Below are generalized protocols for in vitro 5-alpha-reductase inhibition assays.
Enzyme Preparation
Crude enzyme preparations can be obtained from tissues known to express 5-alpha-reductase, such as the prostate or liver of rats, or from cell lines like LNCaP.[7][8]
-
Tissue Homogenization: Tissues are minced and homogenized in a suitable buffer (e.g., Tris-HCl or phosphate buffer) containing protease inhibitors.
-
Cell Lysates: Cells are harvested and lysed using appropriate lysis buffers.
-
Microsomal Fractionation: The homogenate or lysate is centrifuged at low speed to remove cellular debris, followed by high-speed centrifugation to pellet the microsomal fraction, which is rich in 5-alpha-reductase. The pellet is then resuspended in a storage buffer.
In Vitro 5-Alpha-Reductase Inhibition Assay
This assay measures the conversion of a substrate (typically radiolabeled testosterone) to DHT in the presence and absence of the test inhibitor.
Caption: Workflow for a 5-alpha-reductase inhibition assay.
Assay Procedure:
-
Reaction Mixture: Prepare a reaction mixture containing the enzyme preparation, a buffer at the optimal pH for the specific isoenzyme being tested, and the co-factor NADPH.
-
Inhibitor Addition: Add varying concentrations of the test compound (e.g., this compound) or a vehicle control to the reaction mixture.
-
Initiation: Start the reaction by adding the substrate, typically [1,2,6,7-³H]testosterone.[8]
-
Incubation: Incubate the reaction mixture at 37°C for a defined period (e.g., 30-60 minutes).
-
Termination: Stop the reaction by adding a strong acid or a solvent mixture.
-
Extraction: Extract the steroids from the reaction mixture using an organic solvent (e.g., ethyl acetate).
-
Separation and Quantification: Separate the substrate (testosterone) from the product (DHT) using techniques like High-Performance Liquid Chromatography (HPLC) or Thin-Layer Chromatography (TLC). The amount of radiolabeled DHT formed is then quantified using a scintillation counter.
-
Data Analysis: Calculate the percentage of inhibition for each concentration of the test compound relative to the control. The IC50 value is then determined by plotting the percent inhibition against the log of the inhibitor concentration and fitting the data to a dose-response curve.
Conclusion
This compound remains a noteworthy compound due to its high potency and selectivity for the type I 5-alpha-reductase isoenzyme. When benchmarked against established and novel 5-ARIs, it demonstrates a distinct profile. The emergence of dual inhibitors with high potency against both type 1 and type 2 isoenzymes, such as FCE 28260 and Izonsteride, highlights the ongoing evolution in the field. This comparative guide underscores the importance of considering both potency and isoenzyme selectivity in the development and evaluation of new 5-ARI therapies. The provided experimental frameworks offer a foundation for the standardized assessment of future candidate compounds.
References
- 1. The 5 Alpha-Reductase Isozyme Family: A Review of Basic Biology and Their Role in Human Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. Integrative and Analytical Review of the 5-Alpha-Reductase Type 2 Deficiency Worldwide - PMC [pmc.ncbi.nlm.nih.gov]
- 4. FCE 28260, a new 5 alpha-reductase inhibitor: in vitro and in vivo effects - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Comparative Efficacy of Minoxidil and 5‐Alpha Reductase Inhibitors Monotherapy for Male Pattern Hair Loss: Network Meta‐Analysis Study of Current Empirical Evidence - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Kinetic analysis of LY320236: competitive inhibitor of type I and non-competitive inhibitor of type II human steroid 5alpha-reductase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Isolation and HPLC Quantitative Determination of 5α-Reductase Inhibitors from Tectona grandis L.f. Leaf Extract - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and 5α-Reductase Inhibitory Activity of C21 Steroids Having 1,4-diene or 4,6-diene 20-ones and 4-Azasteroid 20-Oximes [mdpi.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
